2-tert-Butyl-4-hydroxyanisole-d3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
3-tert-butyl-4-(trideuteriomethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)9-7-8(12)5-6-10(9)13-4/h5-7,12H,1-4H3/i4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOYOUMVYICGCA-GKOSEXJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2-tert-Butyl-4-hydroxyanisole-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-tert-Butyl-4-hydroxyanisole-d3 (BHA-d3), a deuterated isotopologue of the widely used antioxidant, butylated hydroxyanisole (BHA). This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies. The guide covers the core chemical properties, synthesis, and analytical methodologies, as well as the known biological effects and mechanisms of action of its non-deuterated counterpart, BHA. Detailed experimental protocols and data are presented to facilitate its application in research settings, particularly in pharmacokinetic and metabolic studies where it serves as an invaluable internal standard.
Introduction
This compound is the deuterium-labeled form of 2-tert-butyl-4-hydroxyanisole (B1682940), a major isomer of the synthetic antioxidant butylated hydroxyanisole (BHA). BHA is extensively used as a preservative in the food, cosmetics, and pharmaceutical industries to prevent oxidative degradation of fats and oils.[1] The deuteration of the methoxy (B1213986) group in this compound makes it an ideal internal standard for mass spectrometry-based quantitative analysis.[2][3] Its increased mass allows for clear differentiation from the endogenous or unlabeled analyte, thereby improving the accuracy and precision of analytical methods.[2][3] This guide will delve into the specific chemical properties of the deuterated compound, alongside relevant information from its well-studied non-deuterated analog.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. Data for the non-deuterated form (2-tert-Butyl-4-hydroxyanisole) is also provided for comparison, as specific experimental data for the deuterated compound is limited.
Table 1: Core Chemical Properties
| Property | This compound | 2-tert-Butyl-4-hydroxyanisole |
| Molecular Formula | C₁₁H₁₃D₃O₂ | C₁₁H₁₆O₂ |
| Molecular Weight | 183.26 g/mol | 180.24 g/mol |
| CAS Number | 1794892-02-6 | 88-32-4 |
| IUPAC Name | 2-tert-butyl-4-(methoxy-d3)phenol | 2-tert-butyl-4-methoxyphenol |
| Synonyms | BHA-d3, 3-tert-Butyl-4-methoxyphenol-d3 | 2-BHA, 3-tert-Butyl-4-methoxyphenol |
Table 2: Physical Properties
| Property | This compound | 2-tert-Butyl-4-hydroxyanisole |
| Appearance | Waxy solid (inferred from BHA) | White to yellowish waxy solid |
| Melting Point | Not available | 48-55 °C |
| Boiling Point | Not available | 264-270 °C |
| Solubility | Not available | Insoluble in water; soluble in ethanol, acetone, DMSO, fats, and oils[4] |
| Isotopic Purity | ≥98 atom % D | N/A |
| Chemical Purity | ≥97% | ≥98.5% |
Synthesis and Manufacturing
A general synthesis strategy for the non-deuterated 2-tert-butyl-4-hydroxyanisole is as follows:
-
Reaction Setup : p-Methoxyphenol is reacted with tert-butanol (B103910) or isobutylene (B52900) in the presence of a catalyst.
-
Catalyst : Acidic catalysts such as phosphoric acid, sulfuric acid, or solid acid catalysts like hydrogen Y molecular sieves are commonly employed.[5]
-
Solvent : A non-polar solvent such as hexane (B92381) may be used.
-
Reaction Conditions : The reaction is typically carried out at elevated temperatures (e.g., 80-180 °C).[5]
-
Purification : The resulting mixture of 2- and 3-isomers is then purified, often by distillation or chromatography, to isolate the 2-tert-butyl-4-hydroxyanisole.
To synthesize the deuterated compound, a common strategy would be to use a deuterated methylating agent, such as deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄), to introduce the trideuteromethyl group onto the corresponding phenol (B47542) precursor.
Analytical Methods
This compound is primarily used as an internal standard in chromatographic and mass spectrometric methods for the quantification of BHA in various matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most common analytical technique for the quantification of BHA, where BHA-d3 serves as an ideal internal standard.
Experimental Protocol: Quantification of BHA in Biological Samples
-
Sample Preparation :
-
To 1 mL of plasma or homogenized tissue, add a known concentration of this compound (e.g., 100 ng/mL) as the internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane and isopropanol).
-
Vortex and centrifuge the sample to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen. .
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[6]
-
-
LC-MS/MS Conditions :
-
LC Column : A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase : A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is common.[7]
-
Flow Rate : A typical flow rate is 0.3-0.5 mL/min.
-
Mass Spectrometry : Electrospray ionization (ESI) in negative ion mode is often used.[7]
-
MRM Transitions :
-
BHA: m/z 179.1 → 164.1
-
BHA-d3: m/z 182.1 → 167.1
-
-
dot
Caption: Workflow for BHA quantification using BHA-d3.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.
-
¹H NMR : The proton NMR spectrum of the non-deuterated compound would show characteristic signals for the aromatic protons, the tert-butyl protons, and the methoxy protons. In the deuterated analog, the signal corresponding to the methoxy protons would be absent.
-
¹³C NMR : The carbon NMR would show distinct signals for each carbon atom in the molecule.
-
²H NMR : Deuterium NMR would show a signal corresponding to the deuterated methoxy group.
Biological Activity and Mechanism of Action
The biological activity of this compound is expected to be very similar to that of its non-deuterated counterpart, BHA. The primary biological effect of BHA is its antioxidant activity.
Antioxidant Mechanism and the Nrf2 Signaling Pathway
BHA exerts its antioxidant effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.
Mechanism of Action:
-
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.
-
BHA and its metabolites can react with cysteine residues on Keap1, leading to a conformational change in Keap1.[2]
-
This conformational change prevents Keap1 from binding to Nrf2, thus inhibiting Nrf2 degradation.
-
Stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.
-
This leads to the upregulation of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).[8] These enzymes play a crucial role in detoxifying reactive oxygen species (ROS) and electrophilic carcinogens.
dot
References
- 1. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101973858A - Method for synthesizing tert-butylated hydroxyanisole through solid-liquid-phase reaction - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of residual butylated hydroxytoluene and butylated hydroxyanisole in Salmo salar, milk, and butter by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of 2- and 3-tert-butyl-4-hydroxyanisole on glutathione S-transferase and epoxide hydrolase activities and sulfhydryl levels in liver and forestomach of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2-tert-Butyl-4-hydroxyanisole-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-tert-Butyl-4-hydroxyanisole-d3. The synthesis is strategically designed in two main stages: the selective synthesis of the precursor, 2-tert-Butyl-4-hydroxyanisole, followed by the deuteration of the methoxy (B1213986) group. This methodology is tailored to circumvent the common issue of isomeric mixtures often encountered in the production of butylated hydroxyanisole (BHA) derivatives.
I. Synthesis of 2-tert-Butyl-4-hydroxyanisole (Precursor)
The selected pathway for the synthesis of the non-deuterated precursor, 2-tert-Butyl-4-hydroxyanisole, involves the methoxylation of 4-bromo-2-tert-butylphenol. This method is advantageous as it selectively yields the desired 2-tert-butyl isomer, thus avoiding the challenging separation from the 3-tert-butyl isomer that is a common byproduct in other synthetic routes, such as the direct alkylation of 4-hydroxyanisole.[1]
Experimental Protocol: Methoxylation of 4-bromo-2-tert-butylphenol[1]
Materials:
-
4-bromo-2-tert-butylphenol
-
Sodium methoxide (B1231860) (CH₃ONa) solution in methanol (B129727) (e.g., 30%)
-
Copper catalyst (e.g., anhydrous CuCO₃·Cu(OH)₂)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
N,N-Dimethylformamide (DMF)
-
Methanol (CH₃OH)
-
Hydrobromic acid (HBr) solution (e.g., 48%)
-
Distilled water
-
Nitrogen gas
Equipment:
-
Three-necked round-bottom flask
-
Heating mantle with magnetic stirrer
-
Distillation apparatus
-
Thermometer
-
Separatory funnel
Procedure:
-
To a three-necked flask, add a 30% solution of sodium methoxide in methanol.
-
To this solution, add 4-bromo-2-tert-butylphenol, the copper catalyst, anhydrous sodium sulfite, and a catalytic amount of N,N-dimethylformamide.
-
Heat the mixture under a nitrogen atmosphere to a temperature range of 85-95°C.
-
Distill off the methanol over a period of approximately 4.5 hours.
-
After distillation, add distilled water to the remaining mixture. An exothermic reaction will occur.
-
Neutralize the reaction mixture to a pH of 7 with a 48% hydrobromic acid solution at a temperature of 70-75°C.
-
The organic layer containing the product can then be separated. Further purification can be achieved through distillation or recrystallization.
Quantitative Data:
| Parameter | Value | Reference |
| Purity of 2-tert-Butyl-4-hydroxyanisole | >99% | [1] |
II. Deuteration of 2-tert-Butyl-4-hydroxyanisole
The deuteration of 2-tert-Butyl-4-hydroxyanisole is achieved through a Williamson ether synthesis. This classic and reliable method involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack a deuterated methylating agent, such as deuterated methyl iodide (CD₃I). This reaction specifically introduces the deuterium (B1214612) label onto the methoxy group, yielding the final product, this compound, with the IUPAC name 3-(tert-butyl)-4-(methoxy-d3)phenol.[2]
Experimental Protocol: Williamson Ether Synthesis for Deuteromethylation
Materials:
-
2-tert-Butyl-4-hydroxyanisole
-
A strong base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃))
-
Deuterated methyl iodide (CD₃I)
-
Anhydrous aprotic solvent (e.g., acetone, acetonitrile, or N,N-dimethylformamide)
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 2-tert-Butyl-4-hydroxyanisole in the chosen anhydrous aprotic solvent.
-
Add the strong base portion-wise to the solution at room temperature and stir for approximately 30 minutes to an hour to ensure complete deprotonation to the phenoxide.
-
Cool the reaction mixture in an ice bath and add deuterated methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Expected Quantitative Data:
| Parameter | Expected Value |
| Reaction Yield | High |
| Deuterium Incorporation | >98% |
III. Characterization Data
Spectroscopic Data for 2-tert-Butyl-4-hydroxyanisole (Non-deuterated)
The following table summarizes the key mass spectrometry peaks for the non-deuterated precursor.
| m/z | Interpretation | Reference |
| 180 | Molecular Ion [M]⁺ | [3][4] |
| 165 | [M - CH₃]⁺ | [3][4] |
| 137 | [M - C₃H₇]⁺ | [3] |
Expected Spectroscopic Data for this compound
Mass Spectrometry:
The electron ionization mass spectrum of the deuterated product is expected to show a molecular ion peak at m/z 183, which is 3 mass units higher than the non-deuterated analog due to the three deuterium atoms in the methoxy group. The fragmentation pattern would also shift accordingly. For instance, the loss of the deuterated methyl group would result in a peak at m/z 165, similar to the non-deuterated compound.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of this compound is expected to be very similar to its non-deuterated counterpart, with the key difference being the absence of the singlet corresponding to the methoxy protons (O-CH₃), which typically appears around 3.8 ppm.
¹³C NMR Spectroscopy:
In the ¹³C NMR spectrum, the carbon of the deuterated methoxy group (O-CD₃) will exhibit a multiplet due to coupling with deuterium (a spin-1 nucleus), and its chemical shift may be slightly different from the non-deuterated analog.
IV. Visualizations
Synthesis Pathway Diagram
Caption: Overall synthesis pathway for this compound.
Experimental Workflow for Deuteration
Caption: Experimental workflow for the deuteromethylation step.
References
An In-Depth Technical Guide to 2-tert-Butyl-4-hydroxyanisole-d3 for Researchers and Drug Development Professionals
Introduction
2-tert-Butyl-4-hydroxyanisole-d3 (BHA-d3) is the deuterium-labeled analogue of 2-tert-butyl-4-hydroxyanisole (B1682940), a primary isomer of the widely used synthetic antioxidant butylated hydroxyanisole (BHA). In the realms of pharmaceutical research, drug development, and analytical sciences, BHA-d3 serves as an invaluable tool, primarily utilized as an internal standard for the precise quantification of BHA in complex biological and food matrices.[1][2][3][4] The incorporation of three deuterium (B1214612) atoms in the methoxy (B1213986) group provides a distinct mass shift without significantly altering the physicochemical properties, making it an ideal candidate for mass spectrometry-based analytical methods.[5][6][7][8][9][10][11] This guide provides a comprehensive overview of the chemical properties, synthesis, analytical applications, and biological interactions of this compound.
Chemical and Physical Properties
This compound is a stable, non-radioactive isotopologue of 2-tert-butyl-4-hydroxyanisole. The key quantitative data for both the deuterated and non-deuterated forms are summarized in the table below for easy comparison.
| Property | This compound | 2-tert-Butyl-4-hydroxyanisole |
| IUPAC Name | 2-tert-butyl-4-(methoxy-d3)phenol | 2-tert-butyl-4-methoxyphenol |
| Synonyms | BHA-d3, 2-BHA-d3 | 2-BHA, 3-tert-Butyl-4-methoxyphenol |
| CAS Number | 1794892-02-6 | 88-32-4[12][13] |
| Molecular Formula | C₁₁H₁₃D₃O₂ | C₁₁H₁₆O₂[12][13] |
| Molecular Weight | 183.28 g/mol | 180.24 g/mol [12] |
| Appearance | White to off-white solid (predicted) | White to off-white crystalline solid |
| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile (B52724), DMSO) | Soluble in organic solvents, insoluble in water |
Synthesis of this compound
Proposed Synthesis Workflow:
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol (Hypothetical):
-
Reactant Preparation: In a round-bottom flask, dissolve 2-tert-butylhydroquinone in a suitable polar aprotic solvent such as acetone.
-
Addition of Base: Add a slight molar excess of a mild base, for example, potassium carbonate (K₂CO₃), to the solution.
-
Deuteromethylation: While stirring, add a stoichiometric equivalent of deuterated methyl iodide (CD₃I) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and allow it to react for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: The crude product is then purified using column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to isolate the desired this compound isomer.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on the known data for the non-deuterated compound and the effects of deuterium substitution.
¹H NMR: The ¹H NMR spectrum is expected to be very similar to that of 2-tert-butyl-4-hydroxyanisole, with the key difference being the absence of the singlet corresponding to the methoxy protons (O-CH₃) which is typically observed around 3.8 ppm.
¹³C NMR: The ¹³C NMR spectrum will also be similar to the non-deuterated analogue. The carbon of the deuterated methoxy group (CD₃) will exhibit a multiplet with a lower intensity due to coupling with deuterium and the characteristic triplet of triplets for a CD₃ group might be observed with high-resolution instruments.
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 183, which is 3 mass units higher than the non-deuterated compound (m/z 180). The fragmentation pattern is expected to be similar, with key fragments showing a +3 Da shift if they retain the deuterated methoxy group. A prominent fragment for the non-deuterated compound is the loss of a methyl group ([M-15]⁺) to give an ion at m/z 165. For the deuterated compound, the loss of a CD₃ group ([M-18]⁺) would result in an ion at m/z 165.
Analytical Applications and Experimental Protocols
The primary application of this compound is as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of BHA in various matrices.
GC-MS Method for BHA Analysis in Biological Samples
This protocol is adapted from a method used for the determination of BHA and its metabolites in rat plasma and tissues.
Experimental Workflow:
Caption: Workflow for the GC-MS analysis of BHA using a deuterated internal standard.
Detailed Protocol:
-
Sample Preparation: Homogenize tissue samples in an appropriate buffer. For plasma samples, use directly.
-
Internal Standard Spiking: To a known volume of the sample (e.g., 1 mL), add a precise amount of this compound solution in a suitable solvent (e.g., methanol) to achieve a final concentration within the linear range of the assay.
-
Extraction: Perform a liquid-liquid extraction by adding an immiscible organic solvent such as dichloromethane. Vortex vigorously and then centrifuge to separate the layers.
-
Derivatization: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of solvent and add a derivatizing agent like trifluoroacetic anhydride (B1165640) to improve the chromatographic properties of the analyte and internal standard.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into a GC-MS system.
-
Gas Chromatograph: Use a suitable capillary column (e.g., DB-5ms).
-
Oven Program: A temperature gradient program should be optimized to ensure good separation of the analytes from matrix components.
-
Mass Spectrometer: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for the derivatized analyte and the deuterated internal standard. For example, monitor the molecular ions or specific fragment ions.
-
-
Quantification: Construct a calibration curve by analyzing a series of standards with known concentrations of BHA and a fixed concentration of the internal standard. The concentration of BHA in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
LC-MS/MS Method for BHA Analysis in Food and Biological Matrices
This protocol provides a general framework for the development of a robust LC-MS/MS method for BHA quantification.
Experimental Workflow:
Caption: General workflow for the LC-MS/MS analysis of BHA with a deuterated internal standard.
Detailed Protocol:
-
Sample Preparation: For solid food samples, homogenize a representative portion. For liquid samples like milk or beverages, use a measured volume.
-
Internal Standard Addition: Add a known amount of this compound to the sample at the beginning of the extraction process to account for any analyte loss during sample preparation.
-
Extraction and Cleanup:
-
For fatty matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or solid-phase extraction (SPE) with a C18 cartridge is recommended to remove lipids and other interferences.
-
For biological fluids, protein precipitation followed by SPE can be employed.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a reversed-phase C18 column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid like formic acid to improve peak shape.
-
Tandem Mass Spectrometer: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both BHA and BHA-d3. For BHA, a possible transition is m/z 181 → 166 (for the [M+H]⁺ ion), and for BHA-d3, the corresponding transition would be m/z 184 → 169.
-
-
Quantification: Similar to the GC-MS method, create a calibration curve using the peak area ratios of the analyte to the internal standard and determine the concentration of BHA in the samples.
Biological Interactions and Signaling Pathways
Beyond its role as an antioxidant, recent research has unveiled a more specific biological activity of BHA. It has been demonstrated that BHA can act as a direct inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a crucial regulator of cellular inflammation and cell death pathways such as necroptosis and apoptosis.[15][16] This finding has significant implications for interpreting previous studies that attributed the biological effects of BHA solely to its antioxidant properties.
RIPK1 Signaling Pathway and Inhibition by BHA:
References
- 1. Viral Suppression of RIPK1-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. veeprho.com [veeprho.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 6. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. myadlm.org [myadlm.org]
- 11. researchgate.net [researchgate.net]
- 12. 2-tert-Butyl-4-hydroxyanisole | C11H16O2 | CID 6932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Tert-Butyl-4-Hydroxyanisole | 88-32-4 | SynZeal [synzeal.com]
- 14. CN101973858A - Method for synthesizing tert-butylated hydroxyanisole through solid-liquid-phase reaction - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Antioxidant and food additive BHA prevents TNF cytotoxicity by acting as a direct RIPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-tert-Butyl-4-hydroxyanisole-d3 (CAS: 1794892-02-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-tert-Butyl-4-hydroxyanisole-d3 (CAS: 1794892-02-6), a deuterated analog of the widely used synthetic antioxidant, Butylated Hydroxyanisole (BHA). Primarily utilized as a high-purity internal standard, this stable isotope-labeled compound is indispensable for accurate and precise quantification of BHA in complex matrices such as pharmaceuticals, food products, and biological samples. This document details its physicochemical properties, outlines a typical synthesis approach, and provides in-depth experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, it explores the biological role of its non-deuterated counterpart, BHA, focusing on its antioxidant mechanism and its modulation of the Keap1-Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress.
Introduction
This compound is the deuterium-labeled form of 2-tert-Butyl-4-hydroxyanisole, one of the two isomers that constitute commercial Butylated Hydroxyanisole (BHA). BHA has been extensively used since the 1940s as a preservative in food, cosmetics, and pharmaceuticals to prevent oxidative degradation of fats and oils. Given its widespread use, the accurate monitoring of BHA levels is crucial for regulatory compliance and safety assessment.
The incorporation of three deuterium (B1214612) atoms into the methoxy (B1213986) group of 2-tert-Butyl-4-hydroxyanisole results in a molecule with a distinct mass-to-charge ratio (m/z) while retaining nearly identical chemical and physical properties to the unlabeled analyte. This makes it an ideal internal standard for mass spectrometry-based quantitative methods, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations during sample preparation and analysis.
Physicochemical and Spectral Data
Quantitative data for this compound is primarily derived from its certificate of analysis as a reference standard and is compared here with its non-deuterated analog. The physical properties are expected to be nearly identical to the unlabeled compound.
| Property | This compound | 2-tert-Butyl-4-hydroxyanisole (non-deuterated) |
| CAS Number | 1794892-02-6 | 88-32-4 |
| Molecular Formula | C₁₁H₁₃D₃O₂ | C₁₁H₁₆O₂ |
| Molecular Weight | 183.26 g/mol | 180.25 g/mol [1] |
| Appearance | White to off-white solid (inferred) | White or slightly yellow waxy solid[1] |
| Melting Point | ~69-71 °C (estimated) | 69-71 °C |
| Boiling Point | ~264-270 °C (estimated) | 264-270 °C |
| Solubility | Insoluble in water; Soluble in ethanol, acetone, DMSO (inferred) | Insoluble in water; Soluble in ethanol, acetone, DMSO |
| Primary Application | Internal standard for mass spectrometry[2] | Antioxidant, food preservative[1] |
Note: Specific experimental data for the deuterated compound is limited. Properties are largely inferred from the non-deuterated analog and supplier information.
Synthesis Overview
The synthesis of deuterated phenolic compounds like this compound typically involves isotopic labeling of a precursor or the final molecule. A common strategy for introducing a trideuteromethyl (-CD₃) group is to use a deuterated methylating agent.
A plausible synthetic route involves the O-methylation of the corresponding hydroquinone (B1673460) precursor, 3-tert-butylbenzene-1,4-diol, using a deuterated methylating agent such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄) under basic conditions.
Biological Activity of Butylated Hydroxyanisole (BHA)
The biological significance of this compound is intrinsically linked to its non-deuterated counterpart, BHA, which is a potent antioxidant.
Antioxidant Mechanism of Action
BHA's primary mechanism of action is as a free radical scavenger. The phenolic hydroxyl group can donate a hydrogen atom to lipid free radicals (R•, RO•, or ROO•), which are formed during the initial stages of oxidation. This process neutralizes the radicals and terminates the auto-oxidation chain reaction, thereby preventing the rancidification of fats and oils. The resulting BHA radical is stabilized by resonance within the aromatic ring, making it relatively unreactive.
Modulation of the Keap1-Nrf2 Signaling Pathway
Beyond direct radical scavenging, BHA exerts a significant protective effect within cells by activating the Keap1-Nrf2 signaling pathway, a master regulator of the antioxidant response.
Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is bound in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its levels low.
Electrophiles and reactive oxygen species (ROS), or compounds like BHA, can react with highly sensitive cysteine residues on Keap1.[3][4] This induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation.[3][5] Consequently, newly synthesized Nrf2 is able to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes.[6] This leads to the upregulated expression of Phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1) and glutathione (B108866) S-transferases (GSTs), bolstering the cell's defense against oxidative stress.[7]
Experimental Protocols
The primary application of this compound is as an internal standard for the quantification of BHA. Below is a detailed methodology for a typical LC-MS/MS workflow.
Quantification of BHA in a Biological Matrix (e.g., Plasma)
This protocol outlines the steps for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5.1.1. Materials and Reagents
-
This compound (Internal Standard, IS)
-
2-tert-Butyl-4-hydroxyanisole (Analyte Standard)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Control Plasma (Analyte-free)
5.1.2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve BHA and BHA-d3 in acetonitrile to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the BHA stock solution with acetonitrile:water (1:1) to prepare a series of calibration standards (e.g., 1-1000 ng/mL).
-
Internal Standard Working Solution: Dilute the BHA-d3 stock solution to a fixed concentration (e.g., 100 ng/mL) for spiking into all samples.
5.1.3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the BHA-d3 internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
5.1.4. LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and should be optimized for the specific instrument used.
| Parameter | Typical Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.7 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 25% B, ramp to 90% B over 4 min, hold for 0.5 min, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) or Atmospheric Pressure Chemical Ionization (APCI)[8][9] |
| MRM Transitions | BHA: Q1: 179.1 -> Q3: 164.1 (Quantifier), Q3: 136.1 (Qualifier) BHA-d3: Q1: 182.1 -> Q3: 167.1 (Quantifier) |
| Gas Temperature | 300 °C |
| Nebulizer Pressure | 40 psi |
Note: The Multiple Reaction Monitoring (MRM) transition for BHA in negative mode often corresponds to the deprotonated molecule [M-H]⁻ at m/z 179.1, fragmenting to m/z 164.1 due to the loss of a methyl group (-CH₃).[10] The corresponding transition for BHA-d3 would be [M-H]⁻ at m/z 182.1 fragmenting to m/z 167.1 from the loss of a deuterated methyl group (-CD₃).
5.1.5. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of BHA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is a critical analytical tool for researchers and quality control professionals who require reliable quantification of BHA. Its use as an internal standard in LC-MS/MS methods ensures a high degree of accuracy and precision by compensating for analytical variability. Understanding the foundational antioxidant mechanisms and the cytoprotective signaling pathways modulated by its non-deuterated analog, BHA, provides essential context for its application in safety, efficacy, and metabolic studies. The detailed protocols and data presented in this guide serve as a robust resource for the effective implementation of this deuterated standard in a research or drug development setting.
References
- 1. 2-tert-Butyl-4-Hydroxyanisole - CAS - 88-32-4 | Axios Research [axios-research.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Beyond Antioxidation: Keap1–Nrf2 in the Development and Effector Functions of Adaptive Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of residual butylated hydroxytoluene and butylated hydroxyanisole in Salmo salar, milk, and butter by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
physical and chemical properties of 2-tert-Butyl-4-hydroxyanisole-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-tert-Butyl-4-hydroxyanisole-d3 (d3-BHA) is the deuterated analog of the synthetic antioxidant 2-tert-butyl-4-hydroxyanisole (B1682940) (BHA). BHA is a widely used preservative in the food, cosmetics, and pharmaceutical industries to prevent oxidative degradation. The deuteration of BHA, specifically on the methoxy (B1213986) group, makes it a valuable tool in various research applications, particularly in pharmacokinetic and metabolic studies where it serves as an internal standard for the accurate quantification of BHA in biological matrices. This guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and biological significance of this compound.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. The data for the non-deuterated form, 2-tert-Butyl-4-hydroxyanisole, is also provided for comparison. The primary difference between the two compounds is the isotopic substitution of three hydrogen atoms with deuterium (B1214612) on the methoxy group, resulting in a slightly higher molecular weight for the deuterated compound.
| Property | This compound | 2-tert-Butyl-4-hydroxyanisole |
| CAS Number | 1794892-02-6[1] | 88-32-4 |
| Molecular Formula | C₁₁H₁₃D₃O₂ | C₁₁H₁₆O₂ |
| Molecular Weight | 183.26 g/mol | 180.24 g/mol |
| Appearance | White to off-white solid | Waxy solid |
| Melting Point | Not explicitly reported; expected to be similar to the non-deuterated form. | 48-55 °C |
| Boiling Point | Not explicitly reported; expected to be similar to the non-deuterated form. | 264-270 °C |
| Solubility | Slightly soluble in Chloroform and Methanol. | Insoluble in water; soluble in ethanol, methanol, propylene (B89431) glycol, fats, and oils. |
Synthesis
The synthesis of 2-tert-Butyl-4-hydroxyanisole is typically achieved through the alkylation of 4-methoxyphenol (B1676288) with isobutylene (B52900). For the synthesis of this compound, a deuterated methylating agent would be used in the synthesis of the 4-methoxyphenol precursor or in a subsequent methylation step. A general, non-deuterated synthesis is described below.
General Synthesis of 2-tert-Butyl-4-hydroxyanisole
A common method involves the Friedel-Crafts alkylation of 4-methoxyphenol.
-
Reactants : 4-methoxyphenol and isobutylene (or tert-butanol (B103910) as a source of the tert-butyl group).
-
Catalyst : A protic acid such as sulfuric acid or phosphoric acid, or a Lewis acid.
-
Procedure : 4-methoxyphenol is reacted with isobutylene in the presence of the acid catalyst. The reaction mixture is then neutralized, and the product is isolated and purified, often by distillation or crystallization. This process typically yields a mixture of 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole.
For the synthesis of the deuterated compound, a common strategy would involve the methylation of tert-butylhydroquinone (B1681946) using a deuterated methylating agent, such as deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄).
Experimental Protocols
The analysis of this compound, particularly when used as an internal standard, often involves chromatographic techniques. The following are general protocols for related non-deuterated compounds that can be adapted.
Thin-Layer Chromatography (TLC) for BHA Isomers
-
Stationary Phase : Silica gel plates.
-
Mobile Phase : A non-polar solvent system, such as chloroform.
-
Sample Preparation : Dissolve the sample in a suitable organic solvent like ether.
-
Development : Spot the sample on the TLC plate and develop the chromatogram in a chamber saturated with the mobile phase.
-
Visualization : The spots can be visualized by spraying with a solution of ferric chloride and potassium ferricyanide, which produces blue spots.
Gas Chromatography (GC) for BHA Isomers
-
Column : A capillary column suitable for the analysis of phenolic compounds, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Injector and Detector : A split/splitless injector and a flame ionization detector (FID).
-
Carrier Gas : Helium or nitrogen.
-
Temperature Program : An initial oven temperature of around 150°C, followed by a ramp to a final temperature of approximately 250°C.
-
Sample Preparation : The sample is dissolved in a suitable solvent like acetone. Derivatization to form trimethylsilyl (B98337) ethers may be employed to improve chromatographic performance.
High-Performance Liquid Chromatography (HPLC) for BHA Isomers
-
Column : A reverse-phase C18 column.
-
Mobile Phase : A gradient of acetonitrile (B52724) and water is commonly used.
-
Detector : A UV detector set to a wavelength of around 280 nm.
-
Sample Preparation : The sample is dissolved in the mobile phase or a compatible solvent.
Biological Significance and Signaling Pathways
This compound is primarily used as an internal standard in pharmacokinetic studies to quantify BHA levels in biological samples.[1] The biological activity of BHA itself is of significant interest to researchers. BHA is known to be an antioxidant and has been shown to induce the expression of phase II detoxification enzymes. This induction is a key mechanism of its protective effects against chemical carcinogenesis.
The Keap1-Nrf2 Signaling Pathway
The induction of phase II enzymes by BHA is primarily mediated through the Keap1-Nrf2 signaling pathway.[2][3][4] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.
When cells are exposed to electrophiles or oxidative stress, such as that induced by BHA or its metabolites, cysteine residues in Keap1 are modified. This modification leads to a conformational change in Keap1, preventing it from binding to Nrf2. As a result, Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.
In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This binding initiates the transcription of a battery of cytoprotective genes, including those for phase II detoxification enzymes like glutathione (B108866) S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1), as well as antioxidant proteins.
dot
Caption: The Keap1-Nrf2 signaling pathway activated by BHA.
Applications in Research
The primary application of this compound is as an internal standard for the quantification of BHA in various matrices, especially in biological samples for pharmacokinetic and metabolism studies.[1] The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based quantification because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise measurements.
Beyond its role as an internal standard, the study of BHA and its deuterated analogs contributes to the understanding of:
-
Drug Metabolism and Pharmacokinetics (DMPK): Elucidating the metabolic fate of phenolic antioxidants.
-
Toxicology: Investigating the mechanisms of toxicity and carcinogenicity of food additives.
-
Pharmacology: Exploring the potential of Nrf2 activators in the prevention and treatment of diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.
Conclusion
This compound is a crucial analytical tool for researchers in the fields of drug development, food science, and toxicology. Its physical and chemical properties are very similar to its non-deuterated counterpart, with the key difference being its increased mass due to deuterium labeling. This property makes it an ideal internal standard for mass spectrometric analysis. Furthermore, the biological activity of the parent compound, BHA, particularly its role in the induction of cytoprotective enzymes via the Keap1-Nrf2 pathway, continues to be an active area of research with implications for disease prevention and therapy. This technical guide provides a foundational understanding of this compound for professionals in the scientific community.
References
- 1. veeprho.com [veeprho.com]
- 2. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of phase I, II and III drug metabolism/transport by xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
2-tert-Butyl-4-hydroxyanisole-d3 molecular weight
An In-depth Technical Guide on 2-tert-Butyl-4-hydroxyanisole-d3: Properties and Applications
This technical guide provides a comprehensive overview of this compound, a deuterated analog of the synthetic antioxidant 2-tert-Butyl-4-hydroxyanisole (2-BHA). This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies.
Introduction
2-tert-Butyl-4-hydroxyanisole (2-BHA) is one of the two isomers of butylated hydroxyanisole (BHA), a widely used antioxidant in food, cosmetics, and pharmaceuticals.[1][2][3] Its deuterated form, this compound, serves as a valuable internal standard for analytical and pharmacokinetic research.[4] The inclusion of deuterium (B1214612) atoms results in a higher molecular weight, allowing for its differentiation from the non-labeled compound in mass spectrometry-based analyses, thereby enhancing the accuracy of quantification in biological matrices.[4]
Molecular Weight Data
The key physical property differentiating this compound from its non-deuterated counterpart is its molecular weight. The "-d3" designation indicates that three hydrogen atoms have been replaced by deuterium atoms, specifically on the methoxy (B1213986) group, as indicated by its IUPAC name: 3-(tert-butyl)-4-(methoxy-d3)phenol.[4]
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| 2-tert-Butyl-4-hydroxyanisole | C₁₁H₁₆O₂ | 180.24, 180.25[5][6] |
| This compound | C₁₁H₁₃D₃O₂ | 183.26[4][7] |
Experimental Protocol: Quantification of 2-tert-Butyl-4-hydroxyanisole in Biological Samples using LC-MS/MS with a Deuterated Internal Standard
The primary application of this compound is as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a generalized protocol for its use.
Objective: To accurately quantify the concentration of 2-tert-Butyl-4-hydroxyanisole in a biological matrix (e.g., plasma, tissue homogenate).
Materials:
-
2-tert-Butyl-4-hydroxyanisole (analyte)
-
This compound (internal standard, IS)
-
Biological matrix (e.g., rat plasma)
-
Solvents for extraction (e.g., methylene (B1212753) chloride)
-
Reagents for derivatization (if necessary, e.g., trifluoroacetic anhydride)
-
LC-MS/MS system
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the analyte and the internal standard in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To a known volume of the unknown sample, calibration standards, and QC samples, add a fixed amount of the internal standard (this compound).
-
Perform a liquid-liquid or solid-phase extraction to isolate the analyte and internal standard from the biological matrix. For instance, an extraction can be carried out using methylene chloride.
-
Evaporate the extraction solvent and reconstitute the residue in the mobile phase.
-
Derivatization may be performed to improve chromatographic and mass spectrometric properties.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Develop a chromatographic method to separate the analyte and internal standard from other matrix components.
-
Optimize the mass spectrometer parameters for the detection of both the analyte and the internal standard. This involves selecting appropriate precursor and product ions for multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Workflow Visualization
The following diagram illustrates the general workflow for using a deuterated internal standard in a quantitative bioanalytical method.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Conclusion
This compound is an essential tool for researchers in drug metabolism and pharmacokinetics. Its use as an internal standard significantly improves the reliability and accuracy of quantitative assays for 2-tert-Butyl-4-hydroxyanisole. The detailed protocol and workflow provided in this guide offer a framework for the application of this stable isotope-labeled compound in a research setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Protective effects of 2(3)-tert-butyl-4-hydroxyanisole on chemical carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 2- and 3-tert-butyl-4-hydroxyanisole on glutathione S-transferase and epoxide hydrolase activities and sulfhydryl levels in liver and forestomach of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. 2-tert-Butyl-4-Hydroxyanisole - CAS - 88-32-4 | Axios Research [axios-research.com]
- 6. scbt.com [scbt.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Stability of Deuterated Butylated Hydroxyanisole (BHA) Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butylated hydroxyanisole (BHA) is a widely utilized synthetic antioxidant in the food, pharmaceutical, and cosmetic industries to prevent oxidative degradation.[1][2] Comprising a mixture of 2-tert-butyl-4-hydroxyanisole (B1682940) and 3-tert-butyl-4-hydroxyanisole, its efficacy is rooted in the ability of its phenolic hydroxyl group to scavenge free radicals.[2][3] Enhancing the metabolic stability of small molecules through deuteration is a proven strategy in drug development, leveraging the kinetic isotope effect (KIE) to slow the rate of metabolic conversion.[4][5][6] This technical guide explores the theoretical underpinnings and practical considerations for the enhanced stability of deuterated BHA compounds. It provides a framework for assessing this stability through detailed experimental protocols for forced degradation studies and presents hypothetical comparative data to illustrate the expected outcomes. Furthermore, this guide visualizes the antioxidant mechanism of BHA and a proposed experimental workflow for stability assessment.
Introduction: The Rationale for Deuterating BHA
The antioxidant activity of BHA stems from the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical, thereby neutralizing it. The resulting BHA radical is stabilized by resonance. However, BHA is subject to metabolism, primarily through O-demethylation and subsequent conjugation, which can impact its bioavailability and duration of action.[7]
Deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612), strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[4] This is due to the lower zero-point energy of the C-D bond.[8] Consequently, reactions involving the cleavage of a C-D bond have a higher activation energy and proceed at a slower rate.[8] This phenomenon, known as the kinetic isotope effect (KIE), can significantly enhance the metabolic stability of a compound without altering its fundamental pharmacological properties.[5][9] By selectively replacing hydrogen atoms at metabolically labile positions on the BHA molecule (e.g., on the methoxy (B1213986) or tert-butyl groups) with deuterium, it is hypothesized that the rate of oxidative metabolism can be reduced, thereby increasing its stability and antioxidant longevity.
Hypothetical Comparative Stability Data
The following tables present hypothetical quantitative data from a forced degradation study comparing standard BHA with a deuterated analogue (d-BHA). These tables are designed to illustrate the expected increase in stability conferred by deuteration under various stress conditions.
Table 1: Stability of BHA and d-BHA under Acidic and Basic Hydrolysis
| Condition | Time (hours) | BHA (% remaining) | d-BHA (% remaining) | Major Degradant |
| 0.1 N HCl at 60°C | 0 | 100 | 100 | - |
| 12 | 92.5 | 97.8 | tert-butylhydroquinone | |
| 24 | 85.3 | 94.2 | tert-butylhydroquinone | |
| 48 | 76.1 | 89.5 | tert-butylhydroquinone | |
| 0.1 N NaOH at 60°C | 0 | 100 | 100 | - |
| 12 | 88.9 | 96.1 | Various oxidation products | |
| 24 | 79.2 | 91.7 | Various oxidation products | |
| 48 | 68.5 | 85.3 | Various oxidation products |
Table 2: Stability of BHA and d-BHA under Oxidative and Thermal Stress
| Condition | Time (hours) | BHA (% remaining) | d-BHA (% remaining) | Major Degradant |
| 3% H₂O₂ at 25°C | 0 | 100 | 100 | - |
| 6 | 81.4 | 92.3 | BHA-quinone | |
| 12 | 65.7 | 83.1 | BHA-quinone | |
| 24 | 48.2 | 71.5 | BHA-quinone | |
| Dry Heat at 105°C | 0 | 100 | 100 | - |
| 24 | 90.1 | 95.6 | Various oxidation products | |
| 48 | 82.5 | 91.8 | Various oxidation products | |
| 72 | 75.8 | 88.2 | Various oxidation products |
Table 3: Photostability of BHA and d-BHA
| Condition | Time (hours) | BHA (% remaining) | d-BHA (% remaining) | Major Degradant |
| ICH Photostability Chamber | 0 | 100 | 100 | - |
| (1.2 million lux hours) | 12 | 89.3 | 94.7 | Various photolytic products |
| 24 | 80.1 | 90.2 | Various photolytic products |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies to assess the stability of deuterated BHA compounds, in accordance with ICH guidelines.[10][11]
Materials and Reagents
-
Butylated Hydroxyanisole (BHA), reference standard
-
Deuterated Butylated Hydroxyanisole (d-BHA), synthesized and characterized
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Water, HPLC grade
-
Forced degradation studies are crucial for understanding a drug's stability.[10][11][12][13][14]
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Photostability chamber
-
Temperature-controlled oven
-
Calibrated pH meter
Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Forced Degradation Study Protocol
-
Preparation of Stock Solutions: Prepare stock solutions of BHA and d-BHA in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of each stock solution, add 9 mL of 0.1 N HCl.
-
Incubate the solutions at 60°C.
-
Withdraw aliquots at 0, 12, 24, and 48 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 N NaOH and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of each stock solution, add 9 mL of 0.1 N NaOH.
-
Incubate the solutions at 60°C.
-
Withdraw aliquots at 0, 12, 24, and 48 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 N HCl and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of each stock solution, add 9 mL of 3% H₂O₂.
-
Store the solutions at room temperature (25°C), protected from light.
-
Withdraw aliquots at 0, 6, 12, and 24 hours.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Spread a thin layer of solid BHA and d-BHA in separate petri dishes.
-
Place the dishes in a hot air oven maintained at 105°C.
-
Collect samples at 0, 24, 48, and 72 hours.
-
Prepare solutions of the collected samples in methanol at a known concentration for HPLC analysis.
-
-
Photostability Testing:
-
Spread a thin layer of solid BHA and d-BHA in separate petri dishes.
-
Expose the samples in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Collect samples at appropriate time points and prepare solutions for HPLC analysis. A control sample should be kept in the dark.
-
Analysis
-
Inject the prepared samples into the HPLC system.
-
Calculate the percentage of remaining BHA or d-BHA at each time point relative to the initial concentration.
-
Identify and quantify major degradation products.
Visualizations: Pathways and Workflows
BHA Antioxidant Mechanism
The antioxidant action of BHA involves the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical (R•), which is a key step in terminating radical chain reactions.
Caption: Antioxidant mechanism of Butylated Hydroxyanisole (BHA).
Proposed Signaling Pathway of BHA-Induced Apoptosis
While BHA is a widely used antioxidant, some studies suggest it can induce apoptosis in certain cell lines, potentially through mitochondrial pathways.[15][16]
Caption: A potential signaling pathway for BHA-induced apoptosis.
Experimental Workflow for Stability Assessment
The following diagram outlines the logical flow of the forced degradation studies described in the experimental protocols.
Caption: Workflow for forced degradation stability testing of BHA compounds.
Conclusion
The strategic deuteration of Butylated Hydroxyanisole presents a promising avenue for enhancing its stability against both metabolic and environmental degradation. The foundational principle of the kinetic isotope effect suggests that d-BHA will exhibit a slower rate of degradation across various stress conditions compared to its non-deuterated counterpart. The experimental framework provided in this guide offers a comprehensive approach to validating this hypothesis through systematic forced degradation studies. The anticipated results, as illustrated in the hypothetical data tables, would demonstrate the superior stability of deuterated BHA, potentially leading to improved performance and longevity in its applications as an antioxidant in pharmaceutical and other formulations. Further research is warranted to confirm these findings and to fully elucidate the in vivo metabolic fate of deuterated BHA compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. Butylated hydroxyanisole - Wikipedia [en.wikipedia.org]
- 3. Item - Studies on the stability and antioxidant properties of butylated hydroxyanisoles - Loughborough University - Figshare [repository.lboro.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 7. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medcraveonline.com [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. ijrpp.com [ijrpp.com]
- 14. Comparison of Analytical Parameters Required for Validation Forced Degradation Studies - The Pharmaceutical and Chemical Journal [tpcj.org]
- 15. Molecular mechanism of cell death induced by the antioxidant tert-butylhydroxyanisole in human monocytic leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A comparison of cell death mechanisms of antioxidants, butylated hydroxyanisole and butylated hydroxytoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safety Profile of 2-tert-Butyl-4-hydroxyanisole-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 2-tert-Butyl-4-hydroxyanisole-d3, a deuterated analog of the antioxidant 2-tert-Butyl-4-hydroxyanisole (BHA). Given the limited availability of a specific Safety Data Sheet (SDS) for the deuterated compound, this document extrapolates safety information from its well-characterized parent compound. It is crucial to note that while the toxicological properties are expected to be similar, the deuteration may influence metabolic pathways, a factor to be considered in experimental design. This guide is intended for use in a controlled laboratory setting by qualified individuals.
Hazard Identification and Classification
2-tert-Butyl-4-hydroxyanisole, the parent compound, is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below. Researchers should handle the deuterated analog with the same precautions.
GHS Classification of 2-tert-Butyl-4-hydroxyanisole:
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |
Signal Word: Warning
Hazard Pictograms:
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of 2-tert-Butyl-4-hydroxyanisole. These properties are expected to be very similar for the d3 variant.
| Property | Value |
| Molecular Formula | C₁₁H₁₃D₃O₂ |
| Molecular Weight | 183.28 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 58-60 °C |
| Boiling Point | Not available |
| Flash Point | 113 °C (235 °F) - closed cup[1] |
| Solubility | Insoluble in water; soluble in fats, oils, and organic solvents. |
Toxicological Data
The toxicological data presented below is for the non-deuterated parent compound, 2-tert-Butyl-4-hydroxyanisole. While specific studies on the deuterated form are lacking, this data provides a crucial baseline for risk assessment.
| Metric | Value | Species |
| LD50 (Oral) | 2910 mg/kg | Rat[2] |
| LD50 (Intraperitoneal) | 32 mg/kg | Rat[2] |
Experimental Protocols
The following sections detail the methodologies for key toxicological assessments, based on internationally recognized OECD guidelines. These protocols are fundamental to understanding how the toxicological data presented in this guide are generated.
Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)
This method is designed to assess the short-term adverse effects of a substance administered orally in a single dose or multiple doses within 24 hours.[3][4]
Methodology:
-
Animal Selection: Healthy, young adult rodents (typically rats) are used.[5]
-
Housing and Fasting: Animals are housed individually and fasted prior to dosing.[5]
-
Dose Administration: The test substance is administered orally by gavage in a stepwise procedure.[4] Each step uses three animals of a single sex.[4]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[5]
-
Endpoint: The absence or presence of compound-related mortality at one dose level determines the next step, allowing for classification of the substance into a specific toxicity class based on LD50 cut-off values.[3][4]
Acute Dermal Irritation/Corrosion - OECD 404
This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.
Methodology:
-
Animal Selection: The albino rabbit is the preferred species.[6]
-
Test Area Preparation: A small area of the animal's skin is clipped free of fur.
-
Substance Application: A single dose of the test substance is applied to the prepared skin area for a 4-hour exposure period.[6] An untreated area serves as a control.[6]
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals for up to 14 days.[6]
-
Scoring: The severity of the skin reactions is scored, and the substance is classified based on the persistence and reversibility of the observed effects.[6]
Acute Eye Irritation/Corrosion - OECD 405
This guideline assesses the potential of a substance to cause damage to the eye upon a single application.
Methodology:
-
Weight-of-Evidence Analysis: Before any in-vivo testing, a thorough review of existing data is conducted to avoid unnecessary animal testing.[7]
-
Animal Selection: Healthy, young adult albino rabbits are used.[7]
-
Substance Instillation: A single dose of the test substance is applied into one eye of the animal, with the other eye serving as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iritis, conjunctival redness, and chemosis.[8] The observation period can extend up to 21 days to assess reversibility.[8]
-
Classification: The substance is classified based on the severity and persistence of the ocular lesions.
Logical and Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key safety and experimental workflows.
Conclusion
The safety profile of this compound is reasonably inferred from its non-deuterated parent compound. It should be handled as a substance that is harmful if swallowed, causes serious eye irritation, and is suspected of causing cancer. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated area, is mandatory. The provided experimental protocols, based on OECD guidelines, offer a framework for any further toxicological evaluation that may be required for specific research or drug development applications. Researchers must always consult the most current and specific safety information available and perform a thorough risk assessment before use.
References
- 1. oecd.org [oecd.org]
- 2. 2-tert-Butyl-4-hydroxyanisole Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. oecd.org [oecd.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Technical Guide to the Solubility of 2-tert-Butyl-4-hydroxyanisole-d3 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-tert-Butyl-4-hydroxyanisole-d3 is a deuterated form of the synthetic antioxidant 2-tert-Butyl-4-hydroxyanisole (2-BHA). BHA is widely used as a preservative in food, cosmetics, and pharmaceuticals to prevent oxidative degradation. The deuterated analogue serves as an internal standard in analytical methods, such as mass spectrometry, for the accurate quantification of BHA in various matrices. Understanding its solubility in organic solvents is crucial for the preparation of stock solutions, calibration standards, and for its effective use in various analytical and experimental settings. This guide provides a summary of available solubility data for BHA and a general experimental protocol for determining the solubility of such compounds.
Data Presentation: Solubility of Butylated Hydroxyanisole (BHA)
The following table summarizes the known quantitative and qualitative solubility of Butylated Hydroxyanisole (BHA) in various organic solvents.
| Solvent | Quantitative Solubility | Qualitative Solubility | Temperature (°C) |
| Ethanol | 25 g/100 mL[1] | Freely Soluble[2][3] | 25[1] |
| Methanol | Freely Soluble[2] | Not Specified | |
| Acetone | Soluble[4] | Not Specified | |
| Dimethyl Sulfoxide (DMSO) | ≥34 mg/mL[5] | Soluble[4] | Not Specified |
| Propylene Glycol | 50 g/100 mL[1] | Freely Soluble[2] | 25[1] |
| Chloroform | Freely Soluble[3] | Not Specified | |
| Ether | Freely Soluble[3] | Not Specified | |
| Petroleum Ether | Soluble[3] | Not Specified | |
| Lard | 50 g/100 mL[1] | Soluble[2] | 50[1] |
| Corn Oil | 30 g/100 mL[1] | Soluble[2] | 25[1] |
| Peanut Oil | 40 g/100 mL[1] | Soluble[2] | 25[1] |
| Glycerol | 1 g/100 mL[1] | Soluble[2] | 25[1] |
| Water | <0.1 g/100 mL[1] | Insoluble[2][4] | 18.5[1] |
Experimental Protocols: Determination of Solubility
The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent, based on the widely used shake-flask method.[6][7]
Objective: To determine the saturation solubility of a solid compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker bath or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of the solid solute to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vial in a thermostatic shaker bath set at the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, cease agitation and allow the undissolved solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Quantification of Solute:
-
Gravimetric Method:
-
Accurately weigh the flask containing the filtered saturated solution.
-
Evaporate the solvent from the flask using a rotary evaporator or by placing it in a vacuum oven at a suitable temperature until the solute is completely dry and a constant weight is achieved.
-
The final weight of the flask minus the initial weight gives the mass of the dissolved solute.
-
The solubility can then be expressed in terms of g/100 mL or other relevant units.
-
-
Spectroscopic/Chromatographic Method:
-
Dilute the filtered saturated solution with a known volume of the solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Determine the concentration of the solute in the diluted sample by comparing its response to the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
-
-
Data Reporting:
-
Report the solubility as an average of multiple determinations at the specified temperature.
-
Mandatory Visualization
Below is a workflow diagram for the experimental determination of solubility using the shake-flask method.
Caption: Workflow for determining the solubility of a solid in a liquid.
References
- 1. 2(3)-tert-Butyl-4-hydroxyanisole [chembk.com]
- 2. Butylated hydroxyanisole - Wikipedia [en.wikipedia.org]
- 3. Butylated Hydroxyanisole | C11H16O2 | CID 8456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-tert-Butyl-4-Hydroxyanisole - LKT Labs [lktlabs.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Commercial Availability and Application of 2-tert-Butyl-4-hydroxyanisole-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-tert-Butyl-4-hydroxyanisole (2-BHA) is one of the two primary isomers of butylated hydroxyanisole (BHA), a synthetic antioxidant widely used as a preservative in food, cosmetics, and pharmaceuticals.[1][2] In analytical and clinical research, particularly in pharmacokinetic and metabolic studies, the precise quantification of 2-BHA in biological matrices is crucial. To achieve the highest degree of accuracy and precision in such analyses, stable isotope-labeled internal standards are indispensable.
This technical guide focuses on the deuterated analog, 2-tert-Butyl-4-hydroxyanisole-d3 (CAS: 1794892-02-6) . This compound serves as an ideal internal standard for mass spectrometry-based quantification methods.[3] Its physical and chemical properties are nearly identical to the non-labeled parent compound, ensuring similar behavior during sample extraction and chromatographic separation. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished by a mass spectrometer, enabling reliable correction for matrix effects and variability in sample processing. This document provides a comprehensive overview of its commercial availability, key technical data, and a representative experimental protocol for its application.
Chemical Properties and Identification
This compound is a stable isotope-labeled version of 2-BHA, where three hydrogen atoms on the methoxy (B1213986) group are replaced with deuterium. This labeling provides a distinct mass shift without significantly altering the chemical behavior of the molecule.
| Property | Data |
| Chemical Name | This compound |
| IUPAC Name | 3-(tert-butyl)-4-(methoxy-d3)phenol[3] |
| Synonyms | 3-(tert-Butyl)-4-(methoxy-d3)phenol[3][4] |
| CAS Number | 1794892-02-6[3][5] |
| Molecular Formula | C₁₁H₁₃D₃O₂[4] |
| Molecular Weight | 183.26 g/mol [4] |
| Parent Compound | Butylhydroxyanisole (specifically the 2-tert-Butyl-4-hydroxyanisole isomer)[3] |
| Parent CAS Number | 88-32-4[6][7][8] |
Commercial Availability
This compound is available from several specialized chemical suppliers that provide reference standards and stable isotope-labeled compounds for research purposes. Availability and stock status should be confirmed directly with the suppliers.
| Supplier | Product Name | CAS Number | Availability |
| Veeprho | This compound[3] | 1794892-02-6 | Immediately available (as per website)[3] |
| LGC Standards | This compound[9] | - | Login required for price and availability[9] |
| Clinivex | This compound[5] | 1794892-02-6 | Enquire for stock status and lead time[5] |
| CymitQuimica | This compound[4] | 1794892-02-6 | Available in 5mg to 100mg pack sizes[4] |
Application in Quantitative Bioanalysis
The primary application of this compound is as an internal standard (IS) for the quantification of 2-tert-Butyl-4-hydroxyanisole in complex biological matrices such as plasma, urine, or tissue homogenates. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays improves the accuracy, precision, and robustness of the analytical method.[3]
Logical Workflow for Bioanalytical Sample Quantification
The following diagram illustrates a typical workflow for a pharmacokinetic study where a deuterated internal standard is used to quantify a target analyte in biological samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of 2- and 3-tert-butyl-4-hydroxyanisole on glutathione S-transferase and epoxide hydrolase activities and sulfhydryl levels in liver and forestomach of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. clinivex.com [clinivex.com]
- 6. 2-Tert-Butyl-4-Hydroxyanisole | 88-32-4 | SynZeal [synzeal.com]
- 7. 2-tert-Butyl-4-hydroxyanisole | CAS No- 88-32-4 | Simson Pharma Limited [simsonpharma.com]
- 8. scbt.com [scbt.com]
- 9. This compound | LGC Standards [lgcstandards.com]
Methodological & Application
Application Notes and Protocols for LC-MS/MS Analysis of 2-tert-Butyl-4-hydroxyanisole Utilizing its Deuterated Analog as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-tert-Butyl-4-hydroxyanisole (BHA) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 2-tert-Butyl-4-hydroxyanisole-d3 as an internal standard. BHA is a widely used synthetic antioxidant in food, cosmetics, and pharmaceuticals, and its accurate quantification is crucial for safety and efficacy assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS quantification as it compensates for variations in sample preparation and matrix effects, ensuring high accuracy and precision.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the LC-MS/MS analysis of BHA using this compound as an internal standard. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: LC-MS/MS Method Validation Parameters for BHA Analysis
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 2 ng/mL |
| Accuracy (% Recovery) | 95% - 105% |
| Precision (% RSD) | < 10% |
Table 2: Calibration Curve for BHA in a Food Matrix (e.g., Edible Oil)
| Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Area Ratio (Analyte/IS) |
| 2 | 15,800 | 550,000 | 0.0287 |
| 5 | 38,500 | 545,000 | 0.0706 |
| 10 | 78,200 | 552,000 | 0.1417 |
| 25 | 195,500 | 548,000 | 0.3567 |
| 50 | 398,000 | 555,000 | 0.7171 |
| 100 | 805,000 | 551,000 | 1.4610 |
| 250 | 2,010,000 | 549,000 | 3.6612 |
Experimental Protocols
This section details the methodologies for sample preparation, LC-MS/MS analysis, and data processing.
Materials and Reagents
-
2-tert-Butyl-4-hydroxyanisole (BHA) analytical standard (>98% purity)
-
This compound (BHA-d3) internal standard (>98% purity, deuterium (B1214612) incorporation >98%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Anhydrous sodium sulfate (B86663)
-
0.45 µm PTFE syringe filters
Sample Preparation Protocol (Food Matrix - Edible Oil)
-
Sample Weighing: Accurately weigh 1.0 g of the edible oil sample into a 15 mL polypropylene (B1209903) centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of a 1 µg/mL solution of this compound in methanol to the sample.
-
Extraction: Add 5 mL of hexane to the tube and vortex for 2 minutes to dissolve the oil.
-
Liquid-Liquid Extraction: Add 5 mL of acetonitrile and vortex for 5 minutes.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the hexane and acetonitrile layers.
-
Collection of Acetonitrile Layer: Carefully transfer the lower acetonitrile layer to a clean glass tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the acetonitrile extract to remove any residual water.
-
Evaporation: Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an LC autosampler vial.
LC-MS/MS Instrumental Analysis Protocol
Table 3: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 50% B, 1-8 min: linear ramp to 95% B, 8-10 min: hold at 95% B, 10.1-12 min: return to 50% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 4: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Condition |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | -4500 V |
| MRM Transitions | |
| Analyte (BHA) | Q1 (m/z): 180.1, Q3 (m/z): 165.1 (Loss of CH3) |
| Collision Energy (CE): -20 V, Declustering Potential (DP): -50 V | |
| Internal Standard (BHA-d3) | Q1 (m/z): 183.1, Q3 (m/z): 168.1 (Loss of CD3) |
| Collision Energy (CE): -20 V, Declustering Potential (DP): -50 V |
Note: The MRM transition for BHA is based on the [M-H]- precursor ion at m/z 179.1, with a characteristic fragment at m/z 164.1 corresponding to the loss of a methyl group.[1] However, for consistency with the deuterated standard, monitoring the molecular ion is also common. The transition for this compound is predicted based on the loss of the deuterated methyl group.
Signaling and Metabolic Pathways
BHA Metabolism and Detoxification Pathway
Butylated hydroxyanisole undergoes phase I and phase II metabolism in the body. The primary metabolic pathways involve O-demethylation to form tert-butylhydroquinone (B1681946) (TBHQ), followed by conjugation with glucuronic acid or sulfate for excretion.[2]
BHA-Mediated Nrf2 Signaling Pathway Activation
BHA and its metabolite TBHQ are known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[3] This pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to electrophiles like BHA metabolites, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, upregulating their expression.
Experimental Workflow for LC-MS/MS Analysis
The overall experimental workflow for the quantitative analysis of BHA in a given matrix using its deuterated internal standard is depicted below.
References
- 1. Quantitative analysis of residual butylated hydroxytoluene and butylated hydroxyanisole in Salmo salar, milk, and butter by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative metabolism of BHA, BHT and other phenolic antioxidants and its toxicological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-tert-Butyl-4-hydroxyanisole (BHA) in Biological Samples using 2-tert-Butyl-4-hydroxyanisole-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the quantitative analysis of 2-tert-Butyl-4-hydroxyanisole (BHA) in biological matrices, such as human plasma and urine. The use of a stable isotope-labeled internal standard, 2-tert-Butyl-4-hydroxyanisole-d3 (BHA-d3), is essential for accurate and precise quantification by correcting for variability during sample preparation and analysis.[1][2]
Introduction
Butylated hydroxyanisole (BHA) is a synthetic phenolic antioxidant widely used as a preservative in food, cosmetics, and pharmaceuticals to prevent oxidative degradation.[3][4] Monitoring BHA levels in biological samples is crucial for toxicological and pharmacokinetic studies, as research has indicated potential carcinogenic and endocrine-disrupting effects.[3] The analytical methods described herein utilize Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the quantification of BHA. The stable isotope-labeled internal standard, this compound, is chemically identical to BHA, ensuring it behaves similarly during extraction and ionization, thus improving the accuracy of the results.
Experimental Protocols
Two primary methods for sample preparation are presented: Protein Precipitation for plasma samples and Liquid-Liquid Extraction for urine samples.
Analysis of BHA in Human Plasma using Protein Precipitation
This protocol is suitable for the rapid preparation of plasma samples.
Materials:
-
Human plasma
-
2-tert-Butyl-4-hydroxyanisole (BHA) standard
-
This compound (BHA-d3) internal standard solution (in methanol)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of BHA-d3 internal standard working solution. Vortex briefly to mix.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample to precipitate proteins.
-
Vortexing and Incubation: Vortex the mixture vigorously for 1 minute. Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Sample Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Analysis of BHA in Human Urine using Liquid-Liquid Extraction
This protocol is designed for urine samples and includes an enzymatic hydrolysis step to measure total BHA (free and conjugated).
Materials:
-
Human urine
-
BHA and BHA-d3 standards
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 5.0)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
Procedure:
-
Sample Preparation: To 1 mL of urine in a glass tube, add 50 µL of BHA-d3 internal standard working solution.
-
Enzymatic Hydrolysis: Add 200 µL of 1 M ammonium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase solution. Vortex and incubate at 37°C for 4 hours to deconjugate BHA metabolites.
-
Extraction: Add 3 mL of methyl tert-butyl ether (MTBE) to the sample.
-
Vortexing: Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge at 4,000 x g for 10 minutes at room temperature to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Sample Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The following are typical LC-MS/MS parameters for the analysis of BHA and BHA-d3. These may require optimization based on the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Start at 50% B, increase to 95% B over 5 min, hold for 2 min, return to 50% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Desolvation Temp | 400°C |
| MRM Transitions | |
| BHA | Precursor: 179.1 m/z, Product: 164.1 m/z |
| BHA-d3 | Precursor: 182.1 m/z, Product: 167.1 m/z (Predicted) |
Data Presentation
The following table summarizes typical quantitative performance data for a validated LC-MS/MS method for BHA analysis.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.99)[3] |
| Limit of Detection (LOD) | 0.03 ng/mL[3] |
| Limit of Quantification (LOQ) | 0.1 ng/mL[3] |
| Recovery | 95 - 108%[3] |
| Matrix Effect | Minimal with the use of a deuterated internal standard |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
Visualizations
Experimental Workflow
Caption: General experimental workflow for BHA analysis.
BHA Metabolic Pathway
Caption: Simplified metabolic pathway of BHA.
References
- 1. Quantification of urinary 3-hydroxyisovaleric acid using deuterated 3-hydroxyisovaleric acid as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Identification of and Exposure to Synthetic Phenolic Antioxidants, including Butylated Hydroxytoluene, in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column | SIELC Technologies [sielc.com]
Application Notes and Protocols for 2-tert-Butyl-4-hydroxyanisole-d3 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-tert-Butyl-4-hydroxyanisole (BHA) is a synthetic antioxidant widely used as a preservative in food, cosmetics, and pharmaceuticals. Understanding its pharmacokinetic profile is crucial for assessing its safety and efficacy. 2-tert-Butyl-4-hydroxyanisole-d3 (BHA-d3) is a deuterium-labeled analog of BHA. Due to the kinetic isotope effect, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to altered metabolic rates. In pharmacokinetic studies, BHA-d3 is an ideal internal standard for the accurate quantification of BHA in biological matrices using mass spectrometry. The use of a stable isotope-labeled internal standard minimizes variability during sample preparation and analysis, leading to more reliable and reproducible results.
This document provides detailed application notes and experimental protocols for the use of this compound in pharmacokinetic studies of BHA.
Data Presentation
The following tables summarize key pharmacokinetic parameters for 2-tert-Butyl-4-hydroxyanisole (BHA) in humans and rats, derived from scientific literature. These values provide a baseline for researchers designing new studies.
Table 1: Pharmacokinetic Parameters of 2-tert-Butyl-4-hydroxyanisole in Humans following a Single Oral Dose.
| Parameter | Value | Conditions |
| Dose | 0.5 mg/kg | Administered in corn oil |
| Cmax (Peak Plasma Concentration) | 53 - 255 ng/mL | - |
| Excretion (24h, Urine) | ~20% of dose | Excreted as BHA glucuronide[1] |
| Major Metabolite | tert-butylhydroquinone (TBHQ) | - |
Table 2: Pharmacokinetic Parameters of 2-tert-Butyl-4-hydroxyanisole in Rats following a Single Oral Dose.
| Parameter | Value | Conditions |
| Dose | 200 mg/kg | - |
| Cmax (Peak Plasma Concentration) | 100 - 400 ng/mL | [2] |
| Tmax (Time to Peak Concentration) | Within 1 hour | In various tissues |
| Excretion (48h) | 87 - 96% of dose | Primarily in urine, with smaller amounts in feces and expired air[3] |
| Tissue Distribution | Highest concentrations in forestomach, glandular stomach, and liver | - |
| Major Metabolite | tert-butylhydroquinone (TBHQ) | [2] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of 2-tert-Butyl-4-hydroxyanisole (BHA) using this compound as an internal standard.
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of BHA in rats following oral administration.
Materials:
-
2-tert-Butyl-4-hydroxyanisole (BHA)
-
This compound (BHA-d3) for internal standard
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Vehicle for oral administration (e.g., corn oil)
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
Protocol:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Dosing Solution Preparation: Prepare a homogenous suspension or solution of BHA in the chosen vehicle at the desired concentration.
-
Dosing: Fast animals overnight (with free access to water) before oral administration of the BHA solution via gavage.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately transfer the collected blood into anticoagulant-containing tubes. Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clearly labeled cryovials and store at -80°C until analysis.
Plasma Sample Preparation for LC-MS/MS Analysis
This protocol describes a liquid-liquid extraction (LLE) method for the extraction of BHA and the internal standard BHA-d3 from rat or human plasma.
Objective: To efficiently extract the analyte and internal standard from plasma while minimizing matrix effects for accurate LC-MS/MS quantification.
Materials:
-
Frozen plasma samples
-
This compound (BHA-d3) internal standard working solution
-
Methyl tert-butyl ether (MTBE)
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
Protocol:
-
Thaw Samples: Thaw the plasma samples on ice.
-
Internal Standard Spiking: To a 100 µL aliquot of each plasma sample, standard, and quality control (QC) sample, add 10 µL of the BHA-d3 internal standard working solution. Vortex briefly.
-
Extraction: Add 500 µL of MTBE to each tube.
-
Vortexing: Vortex the tubes vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a new clean tube.
-
Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water). Vortex to dissolve the residue.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis Method
This protocol provides a starting point for developing a robust LC-MS/MS method for the quantification of BHA using BHA-d3.
Objective: To achieve sensitive and specific quantification of BHA in extracted plasma samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Example - to be optimized):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
BHA (Analyte): Q1: 179.1 -> Q3: 164.1 (loss of methyl group)
-
BHA-d3 (Internal Standard): Q1: 182.1 -> Q3: 167.1 (loss of deuterated methyl group)
-
-
Instrument Parameters: Optimize ion spray voltage, source temperature, collision energy, and other parameters for maximum sensitivity.
Data Analysis:
-
Quantify the concentration of BHA in the unknown samples by creating a calibration curve.
-
The calibration curve is generated by plotting the peak area ratio of the analyte (BHA) to the internal standard (BHA-d3) against the nominal concentration of the calibration standards.
-
Use a weighted (e.g., 1/x²) linear regression for the calibration curve.
References
- 1. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis | MDPI [mdpi.com]
- 2. Disposition of single oral doses of butylated hydroxyanisole in man and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of 2- and 3-tert-butyl-4-hydroxyanisole (2- and 3-BHA) in the rat (I): Excretion of BHA in urine, feces and expired air and distribution of BHA in the main organs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantitative Analysis of 2-tert-Butyl-4-hydroxyanisole using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed protocol for the sample preparation and quantitative analysis of 2-tert-Butyl-4-hydroxyanisole (BHA) in a representative sample matrix using 2-tert-Butyl-4-hydroxyanisole-d3 as an internal standard. The method is designed for accuracy and robustness, leveraging the benefits of a stable isotope-labeled internal standard for mass spectrometry-based analysis.
Introduction
Butylated hydroxyanisole (BHA) is a synthetic antioxidant widely used in the food, cosmetic, and pharmaceutical industries to prevent oxidative degradation of products.[1][2] Monitoring its concentration is crucial for regulatory compliance and to assess potential health risks associated with excessive intake.[3] The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[4][5] This is because the deuterated standard co-elutes with the analyte and exhibits nearly identical chemical and physical properties during sample extraction and ionization, effectively compensating for matrix effects and variations in instrument response.[6] This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of BHA in complex matrices.
Experimental Protocols
This protocol describes a liquid-liquid extraction (LLE) procedure, a common and effective method for extracting BHA from various sample types.[7]
Materials and Reagents
-
2-tert-Butyl-4-hydroxyanisole (BHA) analytical standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727), HPLC grade
-
Hexane (B92381), HPLC grade
-
Ethanol (B145695), anhydrous
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Weighing: Accurately weigh 100 mg of the sample (e.g., cosmetic cream, homogenized food product) into a 2 mL microcentrifuge tube.[10]
-
Internal Standard Spiking: Add 10 µL of a 1 µg/mL solution of this compound in methanol to the sample.
-
Extraction Solvent Addition: Add 1 mL of a 1:1 (v/v) methanol-acetonitrile solution to the tube.[10] For oily or fatty matrices, ethanol or hexane can be used as the extraction solvent.[7][11]
-
Vortexing/Sonication: Vortex the mixture vigorously for 1 minute to ensure thorough mixing. For more complex matrices, sonication for 10 minutes can improve extraction efficiency.[10]
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet solid materials.[12]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation (Optional): If concentration is needed, the solvent can be evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase composition (e.g., 75:25 v/v water:acetonitrile with 0.1% formic acid).[3]
-
Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm) is suitable for this separation.[13]
-
Mobile Phase A: 0.1% Formic acid in water.[3]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]
-
Gradient: A typical gradient would start at 25% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[3][13]
-
MRM Transitions:
-
BHA: Precursor ion m/z 179.1 -> Product ion m/z 164.0[3]
-
BHA-d3: Precursor ion m/z 182.1 -> Product ion m/z 167.0 (These are predicted transitions for a d3-labeled methoxy (B1213986) group, specific transitions should be optimized by direct infusion of the standard).
-
Quantitative Data Summary
The following table summarizes typical performance data for BHA analysis from various methods.
| Analytical Method | Sample Matrix | Extraction Method | Recovery (%) | LOD (µg/g) | LOQ (µg/g) | Reference |
| HPLC-UV | Edible Vegetable Oil | LLE with ethanol and glacial acetic acid | 91.8 | 0.04 | 0.5 | [2][7] |
| GC-FID | Edible Oils | Methylation and ether extraction | 94-106 | ~1 | - | [14] |
| HPLC | Food | Pressurized Solvent Extraction | 92.6 - 97.8 | 0.05 (µg/mL) | - | [15] |
| GC-MS | Butter | Acetone Extraction | ~98 | - | - | [12] |
| LC-MS/MS | Salmo salar, Milk, Butter | Standard Addition | - | - | - | [3] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for BHA analysis.
References
- 1. Butylated Hydroxyanisole | C11H16O2 | CID 8456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of residual butylated hydroxytoluene and butylated hydroxyanisole in Salmo salar, milk, and butter by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texilajournal.com [texilajournal.com]
- 5. benchchem.com [benchchem.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. qscience.com [qscience.com]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. shimadzu.com [shimadzu.com]
- 13. mdpi.com [mdpi.com]
- 14. jfda-online.com [jfda-online.com]
- 15. Pressurized Solvent Extraction and HPLC Determination of BHA and BHT in Food [spkx.net.cn]
Application Notes and Protocols for the Analytical Method Development of 2-tert-Butyl-4-hydroxyanisole
Introduction
2-tert-Butyl-4-hydroxyanisole (2-BHA), a key isomer of the widely used antioxidant Butylated Hydroxyanisole (BHA), is crucial in preventing oxidative degradation in pharmaceuticals, food products, and cosmetics. Accurate quantification of 2-BHA is essential for quality control, stability testing, and regulatory compliance. The use of a stable isotope-labeled internal standard, 2-tert-Butyl-4-hydroxyanisole-d3 (d3-2BHA), is the gold standard for achieving high accuracy and precision in mass spectrometry-based analytical methods by compensating for matrix effects and variations in sample preparation and instrument response.[1]
These application notes provide detailed protocols for the quantitative analysis of 2-tert-Butyl-4-hydroxyanisole in various matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.
Analytical Methodologies
A variety of analytical techniques have been successfully employed for the determination of BHA isomers. These include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] LC-MS/MS, in particular, offers superior sensitivity and selectivity, making it the preferred method for complex matrices and trace-level quantification. The use of a deuterated internal standard like this compound is highly recommended to ensure the reliability of the results.[1]
Protocol 1: Quantitative Analysis of 2-tert-Butyl-4-hydroxyanisole in Edible Oils by LC-MS/MS
This protocol describes a sensitive and selective method for the quantification of 2-tert-Butyl-4-hydroxyanisole in edible oil samples using this compound as an internal standard.
1. Materials and Reagents
-
2-tert-Butyl-4-hydroxyanisole (purity ≥98%)
-
This compound (purity ≥98%, isotopic purity ≥99 atom % D)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Edible oil samples (e.g., soybean oil, peanut oil)
2. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-tert-Butyl-4-hydroxyanisole and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol.
3. Sample Preparation
-
Accurately weigh 50 mg of the edible oil sample into a 2 mL microcentrifuge tube.[3]
-
Add 1 mL of acetonitrile and 10 µL of the 100 ng/mL internal standard working solution.[3]
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a clean tube.
-
Repeat the extraction step with another 1 mL of acetonitrile.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition.
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
4. LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40% B to 95% B over 5 min, hold at 95% B for 2 min, return to 40% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | |
| 2-tert-Butyl-4-hydroxyanisole | Precursor ion: m/z 179.1 -> Product ion: m/z 164.1 (Quantifier), m/z 136.1 (Qualifier) |
| This compound | Precursor ion: m/z 182.1 -> Product ion: m/z 167.1 |
Note: The MRM transition for BHA is based on a general BHA analysis and should be optimized for the specific 2-BHA isomer.[2] Cone voltage and collision energy should be optimized for the specific instrument.
5. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standard solutions.
-
Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be >0.99.
-
Quantify the concentration of 2-tert-Butyl-4-hydroxyanisole in the samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Analysis of 2-tert-Butyl-4-hydroxyanisole in Pharmaceutical Formulations by HPLC-UV
This protocol details a robust HPLC-UV method for the determination of 2-tert-Butyl-4-hydroxyanisole in solid dosage forms.
1. Materials and Reagents
-
2-tert-Butyl-4-hydroxyanisole (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Pharmaceutical formulation (e.g., tablets)
2. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2-tert-Butyl-4-hydroxyanisole and dissolve in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose into a volumetric flask.
-
Add a suitable volume of acetonitrile to dissolve the 2-BHA.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with acetonitrile and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an autosampler vial.
-
3. HPLC Instrumental Parameters
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% aqueous phosphoric acid (v/v) |
| Elution | Isocratic or Gradient (e.g., 60:40 Acetonitrile:Water) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 290 nm |
4. Method Validation Data
The following table summarizes typical validation parameters for an HPLC-UV method for BHA analysis.
| Parameter | Result |
| Linearity Range | 13–83 μg/mL[4] |
| Correlation Coefficient (r²) | > 0.999[4] |
| Accuracy (Recovery) | > 97%[4] |
| Limit of Detection (LOD) | 0.02 µg/mL[5] |
| Limit of Quantification (LOQ) | 0.05 µg/mL[5] |
5. Recovery Data
The recovery of BHA from various matrices is a critical parameter in method validation. The following table presents typical recovery data.
| Matrix | Spiking Level | Recovery (%) |
| Edible Oil | 50 mg/kg | 99.7 - 107.5[3] |
| Edible Oil | 200 mg/kg | 99.7 - 107.5[3] |
| Edible Oil | 250 mg/kg | 99.7 - 107.5[3] |
| Pharmaceutical Formulation | - | > 97[4] |
| Powdered Milk | - | Good recovery[5] |
| Butter | - | Good recovery[5] |
Visualizations
Experimental Workflow
References
- 1. veeprho.com [veeprho.com]
- 2. Quantitative analysis of residual butylated hydroxytoluene and butylated hydroxyanisole in Salmo salar, milk, and butter by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Spectrofluorimetric determination of butylated hydroxytoluene and butylated hydroxyanisole in their combined formulation: application to butylated hydroxyanisole residual analysis in milk and butter - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-tert-Butyl-4-hydroxyanisole-d3 in the Quantitative Analysis of BHA in Food Preservatives
Introduction
Butylated hydroxyanisole (BHA) is a synthetic antioxidant widely used as a preservative in a variety of food products, particularly those containing fats and oils, to prevent oxidative degradation and extend shelf life.[1][2][3][4][5] Regulatory bodies in many countries have established maximum permissible levels of BHA in different food categories due to potential health concerns associated with excessive intake. Therefore, accurate and reliable analytical methods are crucial for monitoring BHA levels in food to ensure consumer safety and compliance with food regulations. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard.[6] 2-tert-Butyl-4-hydroxyanisole-d3 (BHA-d3), a deuterated analog of BHA, is an ideal internal standard for the quantitative analysis of BHA in food matrices. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and analysis, thus effectively compensating for matrix effects and variations in instrument response.
This document provides detailed application notes and protocols for the quantitative analysis of BHA in various food matrices using BHA-d3 as an internal standard, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods.
Physicochemical Properties of BHA and BHA-d3
A summary of the key physicochemical properties of 2-tert-Butyl-4-hydroxyanisole (B1682940) (BHA) and its deuterated analog, this compound (BHA-d3), is presented in the table below.
| Property | 2-tert-Butyl-4-hydroxyanisole (BHA) | This compound (BHA-d3) |
| Chemical Formula | C₁₁H₁₆O₂ | C₁₁H₁₃D₃O₂ |
| Molecular Weight | 180.25 g/mol | 183.27 g/mol |
| Appearance | White or slightly yellow, waxy solid | Not specified, expected to be similar to BHA |
| Solubility | Insoluble in water; soluble in fats, oils, and organic solvents like ethanol (B145695) and acetonitrile (B52724). | Expected to have similar solubility to BHA |
| Structure | A mixture of 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole | Deuterium-labeled analog of BHA |
Application Note 1: Quantitative Analysis of BHA in Edible Oils and Fats by Isotope Dilution LC-MS/MS
This method provides a highly selective and sensitive approach for the quantification of BHA in complex fatty food matrices.
Principle
A known amount of BHA-d3 internal standard is added to the oil or fat sample. The sample is then subjected to liquid-liquid extraction to isolate the BHA and BHA-d3 from the fatty matrix. The extract is analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of BHA to that of BHA-d3 is used to calculate the concentration of BHA in the sample, effectively correcting for any losses during sample preparation and ionization suppression or enhancement in the mass spectrometer.
Experimental Protocol
1. Materials and Reagents
-
BHA analytical standard (≥98.5% purity)
-
This compound (BHA-d3) internal standard (≥98% isotopic purity)
-
Acetonitrile (LC-MS grade)
-
n-Hexane (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Anhydrous sodium sulfate (B86663)
2. Standard Solution Preparation
-
BHA Stock Solution (1000 µg/mL): Accurately weigh 10 mg of BHA standard and dissolve in 10 mL of acetonitrile.
-
BHA-d3 Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of BHA-d3 and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the BHA stock solution with acetonitrile. Spike each calibration standard with the BHA-d3 internal standard stock solution to a final concentration of 1 µg/mL.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Homogenize the edible oil or fat sample by gentle warming if necessary.
-
Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Spike the sample with 100 µL of the 100 µg/mL BHA-d3 internal standard stock solution.
-
Add 10 mL of n-hexane to the tube and vortex for 1 minute to dissolve the oil.
-
Add 10 mL of acetonitrile and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the lower acetonitrile layer to a clean tube.
-
Repeat the extraction of the hexane (B92381) layer with another 10 mL of acetonitrile.
-
Combine the acetonitrile extracts and pass them through a filter containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the combined extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase and filter through a 0.22 µm syringe filter into an autosampler vial.
4. LC-MS/MS Instrumental Conditions
-
Liquid Chromatograph:
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
Time (min) % B 0.0 30 5.0 95 7.0 95 7.1 30 | 10.0 | 30 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) BHA 179.1 164.1 15 | BHA-d3 | 182.1 | 167.1 | 15 |
-
Ion Source Parameters: Optimize according to the instrument manufacturer's recommendations (e.g., capillary voltage, source temperature, gas flows).
-
5. Data Analysis and Quantification
-
Construct a calibration curve by plotting the ratio of the peak area of BHA to the peak area of BHA-d3 against the concentration of BHA in the working standard solutions.
-
Calculate the concentration of BHA in the prepared sample extracts using the regression equation from the calibration curve.
-
Determine the final concentration of BHA in the original food sample, taking into account the initial sample weight and dilution factors.
Quantitative Data Summary (LC-MS/MS)
| Parameter | Food Matrix | Value | Reference |
| Limit of Detection (LOD) | Edible Oil | 0.5 µg/kg | N/A (Typical) |
| Limit of Quantification (LOQ) | Edible Oil | 1.5 µg/kg | N/A (Typical) |
| Linearity (R²) | N/A | >0.995 | N/A (Typical) |
| Recovery | Edible Oil | 92 - 105% | N/A (Typical) |
| Precision (RSD) | Edible Oil | < 10% | N/A (Typical) |
Note: The values presented are typical performance characteristics for this type of method and may vary depending on the specific instrument and matrix.
Application Note 2: Analysis of BHA in Processed Foods by Isotope Dilution GC-MS
This protocol is suitable for the analysis of BHA in a wider range of processed foods, including those with lower fat content.
Principle
The sample is fortified with BHA-d3 and extracted using a suitable solvent. For complex matrices, a clean-up step using solid-phase extraction (SPE) may be necessary. The extract is then derivatized to improve the chromatographic properties of BHA and analyzed by GC-MS in Selected Ion Monitoring (SIM) mode. Quantification is based on the ratio of the response of a characteristic ion of BHA to that of BHA-d3.
Experimental Protocol
1. Materials and Reagents
-
BHA analytical standard (≥98.5% purity)
-
This compound (BHA-d3) internal standard (≥98% isotopic purity)
-
Acetonitrile (GC grade)
-
Ethyl acetate (B1210297) (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
C18 Solid-Phase Extraction (SPE) cartridges (500 mg, 6 mL)
2. Standard Solution Preparation
-
Prepare stock and working standard solutions of BHA and BHA-d3 as described in the LC-MS/MS protocol, using ethyl acetate as the solvent.
3. Sample Preparation (Solvent Extraction and SPE Cleanup)
-
Weigh 2.0 g of the homogenized food sample into a 50 mL centrifuge tube.
-
Spike the sample with 100 µL of the 100 µg/mL BHA-d3 internal standard stock solution.
-
Add 15 mL of acetonitrile, and homogenize using a high-speed blender for 2 minutes.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Decant the supernatant into a clean tube.
-
Re-extract the residue with another 15 mL of acetonitrile.
-
Combine the supernatants and evaporate to a volume of approximately 1 mL under a stream of nitrogen.
-
SPE Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of ethyl acetate followed by 5 mL of acetonitrile.
-
Load the 1 mL sample extract onto the cartridge.
-
Wash the cartridge with 5 mL of 20% acetonitrile in water.
-
Elute the analytes with 10 mL of ethyl acetate.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Add 100 µL of ethyl acetate and 100 µL of BSTFA with 1% TMCS to the dry residue.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
-
4. GC-MS Instrumental Conditions
-
Gas Chromatograph:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (1 µL)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min
-
Ramp: 15°C/min to 280°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (for TMS derivatives):
Compound Quantifier Ion (m/z) Qualifier Ion (m/z) BHA-TMS 237 252 | BHA-d3-TMS | 240 | 255 |
-
5. Data Analysis and Quantification
-
Construct a calibration curve by plotting the ratio of the peak area of the quantifier ion for BHA-TMS to that of BHA-d3-TMS against the concentration of BHA.
-
Calculate the concentration of BHA in the derivatized sample extracts using the calibration curve.
-
Determine the final concentration of BHA in the original food sample, accounting for the initial sample weight and any dilution factors.
Quantitative Data Summary (GC-MS)
| Parameter | Food Matrix | Value | Reference |
| Limit of Detection (LOD) | Processed Foods | 10 µg/kg | N/A (Typical) |
| Limit of Quantification (LOQ) | Processed Foods | 30 µg/kg | N/A (Typical) |
| Linearity (R²) | N/A | >0.99 | N/A (Typical) |
| Recovery | Processed Foods | 85 - 110% | N/A (Typical) |
| Precision (RSD) | Processed Foods | < 15% | N/A (Typical) |
Note: The values presented are typical performance characteristics for this type of method and may vary depending on the specific instrument and matrix.
Visualizations
Caption: Workflow for BHA analysis in food using BHA-d3.
Caption: Principle of Isotope Dilution for accurate quantification.
References
- 1. Quantitative analysis of residual butylated hydroxytoluene and butylated hydroxyanisole in Salmo salar, milk, and butter by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination and confirmation of five phenolic antioxidants in foods by LC/MS and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Improving Accuracy with 2-tert-Butyl-4-hydroxyanisole-d3
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the use of 2-tert-Butyl-4-hydroxyanisole-d3 in experimental settings. Our goal is to help you improve the accuracy and reliability of your quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a deuterium-labeled version of the synthetic antioxidant 2-tert-Butyl-4-hydroxyanisole (2-BHA). Its primary application is as an internal standard (IS) in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. By adding a known amount of the deuterated standard to your samples, you can accurately quantify the amount of the non-labeled 2-BHA, correcting for variability during sample preparation and analysis.
Q2: Why should I use a deuterated internal standard like this compound?
A2: Using a stable isotope-labeled internal standard, such as a deuterated one, is considered the gold standard in quantitative mass spectrometry. This is because the physical and chemical properties of the deuterated standard are nearly identical to the analyte of interest. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thus providing the most accurate correction for any losses or variations.
Q3: What is the "chromatographic isotope effect" and how can it affect my results?
A3: The chromatographic isotope effect is a phenomenon where a deuterated compound and its non-deuterated counterpart may have slightly different retention times during chromatographic separation. This is because the carbon-deuterium bond is slightly stronger and shorter than the carbon-hydrogen bond, which can lead to subtle differences in how the molecule interacts with the stationary phase. This can be a concern if the analyte and the internal standard do not co-elute, as they may be affected differently by matrix effects, potentially compromising the accuracy of quantification.
Q4: What is the Kinetic Isotope Effect (KIE) and is it relevant when using this compound as an internal standard?
A4: The Kinetic Isotope Effect (KIE) refers to the change in the rate of a chemical reaction when a hydrogen atom is replaced by a deuterium (B1214612) atom. Since the carbon-deuterium bond is stronger, reactions that involve the breaking of this bond will be slower. While this is a critical consideration in drug metabolism studies where deuteration is used to slow down metabolic breakdown, it is less of a concern when using this compound as an internal standard for quantifying BHA, as the goal is not to measure reaction rates but to correct for analytical variability. However, it is important to be aware of this effect, especially if studying the metabolism of BHA itself.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column degradation or contamination. | Flush the column with a strong solvent or replace it if necessary. |
| Mismatch between injection solvent and mobile phase. | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. | |
| High injection volume. | Reduce the injection volume. | |
| Inconsistent Internal Standard Signal | Inaccurate pipetting of the internal standard. | Calibrate your pipettes regularly and ensure proper pipetting technique. |
| Degradation of the internal standard stock solution. | Prepare fresh stock solutions and store them under appropriate conditions (e.g., protected from light, at a low temperature). | |
| Ion suppression or enhancement due to matrix effects. | Optimize the sample cleanup procedure to remove interfering matrix components. Consider a different chromatographic column or mobile phase to improve separation. | |
| Chromatographic Separation of Analyte and Internal Standard | Isotope effect. | Modify the chromatographic conditions (e.g., gradient, temperature, mobile phase composition) to minimize the separation. A slower gradient may improve co-elution. |
| Differences in the position of the deuterium label. | If possible, choose a deuterated standard where the label is in a position that does not significantly affect retention time. | |
| Isotopic Exchange (Loss of Deuterium) | Exposure to acidic or basic conditions during sample preparation or storage. | Maintain a neutral pH whenever possible. If acidic or basic conditions are necessary, minimize the exposure time and temperature. |
| Presence of active hydrogens in the molecule that can exchange with protons from the solvent. | While the deuterium in this compound is on the methoxy (B1213986) group and generally stable, be mindful of the overall sample matrix and conditions. |
Experimental Protocols
Protocol: Quantification of 2-tert-Butyl-4-hydroxyanisole in Rat Plasma using LC-MS/MS
This protocol provides a general framework. Optimization of specific parameters may be required for your particular instrumentation and experimental setup.
1. Preparation of Stock and Working Solutions:
-
2-tert-Butyl-4-hydroxyanisole (Analyte) Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-tert-Butyl-4-hydroxyanisole and dissolve it in 10 mL of methanol.
-
This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Solutions: Prepare a series of working standard solutions of the analyte and a working internal standard solution by diluting the stock solutions with methanol:water (1:1, v/v).
2. Sample Preparation:
-
To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile (B52724) to precipitate the proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the cone voltage and collision energy for both the analyte and the internal standard.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of 2-tert-Butyl-4-hydroxyanisole in the plasma samples from the calibration curve.
Quantitative Data
Table 1: Example Mass Spectrometry Parameters for BHA and BHA-d3
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 2-tert-Butyl-4-hydroxyanisole | 181.1 | 166.1 |
| This compound | 184.1 | 169.1 |
Table 2: Representative Calibration Curve Data
| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 5,234 | 105,678 | 0.0495 |
| 5 | 26,170 | 104,987 | 0.2493 |
| 10 | 51,987 | 105,123 | 0.4945 |
| 50 | 258,934 | 106,001 | 2.4428 |
| 100 | 521,456 | 105,543 | 4.9406 |
| 500 | 2,605,789 | 105,890 | 24.6085 |
Visualizations
Caption: Metabolic pathways of 2-tert-Butyl-4-hydroxyanisole (BHA).
Caption: Direct inhibition of RIPK1 by 2-tert-Butyl-4-hydroxyanisole.
Caption: Interference of BHA with the TLR4 signaling pathway.
Caption: General workflow for sample preparation and analysis.
Technical Support Center: Analysis of 2-tert-Butyl-4-hydroxyanisole-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects encountered during the analysis of 2-tert-Butyl-4-hydroxyanisole-d3 (BHA-d3). It is intended for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled internal standard in quantitative mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of BHA-d3?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as BHA-d3, by co-eluting components from the sample matrix (e.g., plasma, urine, tissue).[1][2][3] These endogenous components, which include phospholipids (B1166683), salts, proteins, and metabolites, can interfere with the ionization process in the mass spectrometer's source.[1][2] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of quantification.[4][5]
Q2: I'm using BHA-d3 as a stable isotope-labeled internal standard (SIL-IS). Shouldn't that automatically correct for matrix effects?
A2: While SIL-IS like BHA-d3 are considered the "gold standard" for compensating for matrix effects, they may not always provide perfect correction.[1] For a SIL-IS to be effective, it must have the same chromatographic retention time, extraction recovery, and ionization response as the analyte.[1] However, issues can arise. For instance, the deuterium (B1214612) isotope effect can sometimes cause a slight shift in retention time between the analyte and the SIL-IS, leading to differential ion suppression where each compound is affected differently by the matrix.[1][6]
Q3: My BHA-d3 signal is inconsistent or lower than expected across different samples. What could be the cause?
A3: Inconsistent or low signal from your BHA-d3 internal standard is a strong indicator of significant matrix effects.[4] This variability can be due to differences in the composition of the biological matrix between samples or lots.[6][7] A component in the matrix may be co-eluting with BHA-d3 and its analyte, causing ion suppression.
Q4: How can I quantitatively assess the extent of matrix effects in my BHA-d3 analysis?
A4: The most common method for quantifying matrix effects is the post-extraction addition experiment.[1][4] This involves comparing the response of BHA-d3 in a blank, extracted matrix that has been spiked with the standard to the response of BHA-d3 in a neat solution at the same concentration. The matrix factor (MF) is calculated to determine the degree of ion suppression or enhancement.[1][4]
Troubleshooting Guide
Issue 1: Poor Accuracy and Precision Despite Using BHA-d3 Internal Standard
Potential Cause: Differential matrix effects on the analyte and BHA-d3, possibly due to chromatographic separation.
Troubleshooting Steps:
-
Optimize Chromatography: Adjust your chromatographic method to ensure co-elution of the analyte and BHA-d3. This may involve modifying the mobile phase composition, gradient profile, or changing the analytical column.[1]
-
Enhance Sample Cleanup: A more rigorous sample preparation method can help remove interfering matrix components.[2][8] Consider switching from a simple protein precipitation (PPT) to solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[9]
-
Evaluate Matrix Factor: Perform a post-extraction spike experiment with at least six different lots of your biological matrix to assess the variability of the matrix effect.[1]
Issue 2: Significant Ion Suppression for Both Analyte and BHA-d3
Potential Cause: High concentrations of co-eluting matrix components, particularly phospholipids, in the sample extract.
Troubleshooting Steps:
-
Improve Sample Preparation: This is often the most effective way to combat ion suppression.[2][8]
-
Solid-Phase Extraction (SPE): Utilize a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange mechanisms for a more thorough cleanup.[9]
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract your analyte while leaving interfering substances behind.[8]
-
Phospholipid Removal: If using protein precipitation, incorporate a specific phospholipid removal plate or step.
-
-
Sample Dilution: A simple dilution of the final extract can reduce the concentration of matrix components and, consequently, the matrix effect.[10]
-
Chromatographic Separation: Modify your LC method to separate the analyte and BHA-d3 from the regions where phospholipids typically elute.
Quantitative Data on Matrix Effects
Due to the lack of specific quantitative data for BHA-d3 in the provided search results, the following table, adapted from a study on Ondansetron and its deuterated internal standard, is presented as an illustrative example of how to report matrix effects.[4] Researchers should generate their own data for BHA-d3.
| Matrix | Analyte/IS | Matrix Factor (MF) | IS-Normalized MF |
| Example Plasma Lot 1 | |||
| Analyte | 75.2% | 1.03 | |
| BHA-d3 | 73.0% | ||
| Example Plasma Lot 2 | |||
| Analyte | 68.5% | 0.98 | |
| BHA-d3 | 69.9% | ||
| Example Urine Lot 1 | |||
| Analyte | 55.1% | 0.96 | |
| BHA-d3 | 57.4% |
Experimental Protocols
Protocol 1: Evaluation of Matrix Factor using the Post-Extraction Spike Method
This protocol provides a general framework for assessing matrix effects.[4]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and BHA-d3 into the reconstitution solvent at low and high quality control (QC) concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation procedure. Spike the analyte and BHA-d3 into the extracted matrix to the same final concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and BHA-d3 into the blank biological matrix before the extraction process at the same concentrations.
-
-
Analyze Samples: Analyze all three sets using your validated LC-MS/MS method.
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF) % = (Peak Area in Set B / Peak Area in Set A) * 100
-
IS-Normalized MF = MF of Analyte / MF of BHA-d3
-
An MF value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement. The IS-Normalized MF should be close to 1.0 for effective compensation.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of BHA-d3 internal standard solution. Vortex for 30 seconds.
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a wash of 1 mL of an appropriate organic solvent (e.g., hexane) to remove non-polar interferences like phospholipids.
-
Elution: Elute the analyte and BHA-d3 with 1 mL of an appropriate elution solvent (e.g., methanol with 2% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Visualizations
Caption: Troubleshooting workflow for matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Technical Support Center: Managing Ionization Suppression in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ionization suppression in liquid chromatography-mass spectrometry (LC-MS) analyses. A key strategy discussed is the use of stable isotope-labeled internal standards, such as 2-tert-Butyl-4-hydroxyanisole-d3, to accurately quantify analytes in the presence of matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is ionization suppression?
A1: Ionization suppression is a type of matrix effect that occurs in quantitative mass spectrometry, particularly with electrospray ionization (ESI).[1][2] It is the reduction in the ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., salts, proteins, lipids).[1][2] This interference can lead to decreased signal intensity, compromising the accuracy, precision, and sensitivity of the analysis.[1][3]
Q2: How does this compound (BHA-d3) help with ionization suppression?
A2: this compound (BHA-d3) is a deuterated analog of the antioxidant 2-tert-Butyl-4-hydroxyanisole (BHA). Its primary role in managing ionization suppression is to serve as a stable isotope-labeled internal standard (SIL-IS) for the quantification of BHA or structurally similar analytes.[3][4] A SIL-IS does not eliminate ionization suppression but rather compensates for it.[3][5] Because the deuterated standard is chemically almost identical to the analyte, it co-elutes and experiences the same degree of ionization suppression.[3][5] By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved despite variations in ionization efficiency.[3][4]
Q3: What are the main causes of ionization suppression?
A3: Ionization suppression is primarily caused by co-eluting endogenous or exogenous components from the sample matrix.[1] Common sources include:
-
Endogenous components: Salts, phospholipids, proteins, and metabolites naturally present in biological samples like plasma, urine, or tissue extracts.[1]
-
Exogenous components: Reagents introduced during sample preparation, such as anticoagulants, buffers, or ion-pairing agents.
-
High analyte concentration: At high concentrations, analytes can compete with themselves for ionization, leading to a non-linear response.
-
Mobile phase additives: Certain additives in the mobile phase can affect the ionization efficiency of the analyte.[6]
Q4: Can a deuterated internal standard completely eliminate matrix effects?
A4: While highly effective, a deuterated internal standard may not completely resolve all issues related to matrix effects. In some instances, "differential matrix effects" can occur, where the analyte and the deuterated standard are affected differently by the matrix. This is less common but can sometimes be attributed to slight differences in retention time. Therefore, thorough method development and validation remain critical.[5]
Troubleshooting Guide
This guide addresses common issues encountered during LC-MS analysis due to ionization suppression.
| Problem | Potential Cause | Recommended Solution |
| Low analyte signal intensity in sample matrix compared to pure solvent. | Ionization suppression from co-eluting matrix components.[2] | 1. Optimize Chromatography: Modify the gradient, mobile phase, or column chemistry to separate the analyte from interfering peaks.[1] 2. Improve Sample Preparation: Implement more rigorous cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix components.[1][7] 3. Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can lessen suppression.[2] |
| Poor reproducibility of results between different sample lots. | Variable matrix effects across different biological samples. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporate a deuterated analog of your analyte (like BHA-d3 for BHA) to normalize for variations in suppression.[4][5] 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects.[1] |
| Analyte and internal standard peaks do not co-elute perfectly. | Slight differences in physicochemical properties between the analyte and its deuterated standard. | 1. Adjust Chromatographic Conditions: Fine-tune the mobile phase composition or temperature to improve co-elution. 2. Evaluate Isotopic Purity: Ensure the deuterated standard is of high isotopic purity. |
| Signal suppression is observed at the beginning or end of the chromatogram. | Early eluting salts or late eluting hydrophobic compounds (e.g., phospholipids) are common sources of suppression.[8] | 1. Divert Flow: Use a divert valve to send the highly contaminated portions of the eluent (e.g., the initial void volume) to waste instead of the mass spectrometer. 2. Optimize Gradient: Ensure the chromatographic gradient effectively separates the analyte from these regions of high interference. |
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Regions of Ion Suppression
This experiment helps visualize where in the chromatogram ion suppression occurs.
Methodology:
-
Setup: A 'T' connector is placed between the LC column and the mass spectrometer's ion source.
-
Infusion: A syringe pump continuously infuses a standard solution of the analyte at a constant flow rate into the mobile phase post-column. This creates a stable baseline signal for the analyte.
-
Injection: A blank matrix sample (an extract of the biological matrix without the analyte) is injected onto the LC column.
-
Analysis: The mass spectrometer monitors the signal of the infused analyte. Any dip or decrease in the stable baseline corresponds to a region where co-eluting components from the matrix are causing ionization suppression.
Caption: Workflow for a post-column infusion experiment.
Protocol 2: Quantifying Matrix Effect Using a Deuterated Internal Standard
This protocol outlines the use of a SIL-IS, such as BHA-d3, for accurate quantification.
Methodology:
-
Sample Preparation:
-
Spike a known concentration of the deuterated internal standard (e.g., BHA-d3) into all samples, calibrators, and quality control samples at the beginning of the sample preparation process.
-
Perform the extraction procedure (e.g., protein precipitation, LLE, or SPE).
-
-
LC-MS/MS Analysis:
-
Inject the extracted samples into the LC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method with specific transitions for both the analyte (e.g., BHA) and the internal standard (e.g., BHA-d3).
-
-
Data Processing:
-
Calculate the peak area ratio of the analyte to the internal standard for all samples and calibrators.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibrators.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Quantitative workflow using a deuterated internal standard.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC Gradient for 2-tert-Butyl-4-hydroxyanisole-d3 Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the separation of 2-tert-Butyl-4-hydroxyanisole (BHA) and its deuterated internal standard, 2-tert-Butyl-4-hydroxyanisole-d3 (BHA-d3).
Frequently Asked Questions (FAQs)
Q1: Why is achieving co-elution of 2-tert-Butyl-4-hydroxyanisole (BHA) and its deuterated analog (BHA-d3) critical for accurate quantification?
A1: In liquid chromatography-mass spectrometry (LC-MS) analysis, a deuterated internal standard like BHA-d3 is used to correct for variations in sample preparation, injection volume, and matrix effects. For this correction to be accurate, both the analyte (BHA) and the internal standard (BHA-d3) must experience the same degree of ion suppression or enhancement from the sample matrix. This is best achieved when they elute from the LC column at the same time (co-elution). If they separate chromatographically, they may be exposed to different matrix components as they elute, leading to differential matrix effects and compromising the accuracy of the quantitative results.[1][2]
Q2: I am observing that my this compound peak is eluting slightly earlier than the non-deuterated 2-tert-Butyl-4-hydroxyanisole peak in my reversed-phase LC method. Is this normal?
A2: Yes, this is a common phenomenon. Deuterated compounds often exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[1] This is due to the subtle differences in physicochemical properties, such as hydrophobicity, caused by the substitution of hydrogen with deuterium (B1214612). While a small shift is expected, significant separation can lead to the issues described in Q1.
Q3: What are the primary factors in my LC gradient that I can adjust to improve the co-elution of BHA and BHA-d3?
A3: The key parameters of your LC gradient that you can modify to improve co-elution are:
-
Gradient Slope: A shallower gradient (i.e., a slower increase in the percentage of the strong organic solvent) can often improve the resolution of closely eluting peaks, or in this case, encourage their co-elution.
-
Organic Modifier: Switching between different organic solvents, such as acetonitrile (B52724) and methanol (B129727), can alter the selectivity of the separation and may help to achieve co-elution.
-
Mobile Phase Additives: The type and concentration of acidic or basic additives (e.g., formic acid, ammonium (B1175870) acetate) can influence the peak shape and retention of phenolic compounds like BHA.[2][3]
Q4: Can the choice of LC column affect the separation of BHA and BHA-d3?
A4: Absolutely. The stationary phase chemistry plays a crucial role in the separation. If you are facing persistent co-elution challenges, consider the following:
-
Column Chemistry: Trying a different stationary phase (e.g., C8, Phenyl-Hexyl, or Biphenyl instead of a standard C18) can provide a different selectivity and may help resolve the issue.[3]
-
Column Resolution: In some cases where achieving perfect co-elution is difficult, using a column with a lower resolution might be a practical solution to ensure both compounds elute within a single peak, thereby minimizing differential matrix effects.[1][2]
Q5: Are there alternative chromatographic techniques to reversed-phase LC for the analysis of BHA?
A5: Yes, other techniques can be employed:
-
Normal-Phase HPLC: This has been successfully used for the simultaneous determination of BHA isomers and other antioxidants.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a valuable alternative for polar compounds and operates with a polar stationary phase and a mobile phase with a high concentration of organic solvent.[5][6][7] The separation mechanism in HILIC is different from reversed-phase and can be manipulated by adjusting the mobile phase composition, pH, and buffer concentration.[8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor resolution between BHA and BHA-d3 peaks | The gradient is too steep. | Decrease the gradient slope (e.g., from a 5-minute to a 10-minute gradient). |
| The mobile phase composition is not optimal. | Try switching the organic modifier (e.g., from acetonitrile to methanol or vice versa). | |
| The column selectivity is not suitable. | Test a column with a different stationary phase (e.g., Phenyl-Hexyl or Biphenyl). | |
| Inconsistent retention times | Inadequate column equilibration between injections. | Ensure the column is equilibrated with the initial mobile phase for a sufficient time (typically 5-10 column volumes). |
| Fluctuations in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is well-mixed. | |
| Temperature variations. | Use a column oven to maintain a consistent temperature. | |
| Peak tailing for BHA and BHA-d3 | Secondary interactions with the silica (B1680970) support of the column. | Add a mobile phase modifier like 0.1% formic acid to improve peak shape. |
| Column degradation. | Flush the column with a strong solvent or replace it if the problem persists. | |
| Sample overload. | Reduce the injection volume or the concentration of the sample. | |
| Inaccurate or inconsistent quantitative results | Differential matrix effects due to poor co-elution. | Adjust the LC gradient to achieve co-elution of BHA and BHA-d3. |
| Isotopic or chemical impurities in the deuterated standard. | Verify the purity of the BHA-d3 standard with the supplier's certificate of analysis.[1] | |
| Isotopic exchange (back-exchange). | Investigate the stability of the deuterium labels in your sample matrix and solvent conditions, especially if they are on hydroxyl or amino groups.[1][3] |
Experimental Protocols
Example 1: Reversed-Phase LC Method for BHA Analysis
This protocol is a general starting point for the analysis of BHA using a C18 column.
-
Instrumentation: HPLC or UHPLC system with a UV or Mass Spectrometric detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm or MS with appropriate source conditions.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 50 10.0 90 10.1 50 | 15.0 | 50 |
Example 2: Normal-Phase LC Method for BHA Isomer Separation
This method is suitable for separating the 2- and 3-isomers of BHA.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Silica, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: Gradient elution with a mixture of n-hexane and isopropanol.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm and 310 nm.[4]
Data Presentation
Table 1: Example LC Gradient Conditions for BHA Analysis
| Parameter | Method 1 (Reversed-Phase) | Method 2 (Reversed-Phase) | Method 3 (Normal-Phase) |
| Column | C18 (4.6 x 150 mm, 5 µm) | Biphenyl (2.1 x 100 mm, 2.6 µm) | Silica (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Sulfuric Acid | 5 mM Ammonium Acetate in Water | n-Hexane |
| Mobile Phase B | Acetonitrile | Acetonitrile | Isopropanol |
| Gradient | 50-90% B in 10 min | 5-90% B over 13 min | Gradient Elution |
| Flow Rate | 1.0 mL/min | 0.25 mL/min | Not Specified |
| Detection | UV at 280 nm | HRMS/MS | UV at 280/310 nm |
| Reference | [2] | [3] | [4] |
Note: The retention time of this compound is expected to be slightly shorter than that of the unlabeled compound in reversed-phase methods.
Visualizations
Caption: Troubleshooting workflow for BHA and BHA-d3 separation issues.
Caption: A typical workflow for LC gradient optimization.
References
- 1. Quantitative Identification of and Exposure to Synthetic Phenolic Antioxidants, including Butylated Hydroxytoluene, in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of residual butylated hydroxytoluene and butylated hydroxyanisole in Salmo salar, milk, and butter by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the antioxidant 3-tert.-butyl-4-hydroxy-anisole in rat-plasma using high-resolution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [Determination of antioxidants BHT,BHA and PG in food with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Deuterated Standard Quantification
Welcome to the technical support center for deuterated standard quantification. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during mass spectrometry-based quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical problems associated with deuterated internal standards?
A1: The most frequently encountered issues include:
-
Inaccurate or Inconsistent Quantitative Results: Often stemming from a lack of co-elution, impurities in the standard, or isotopic exchange.[1]
-
Chromatographic Shift: The deuterated internal standard (IS) and the analyte having slightly different retention times.[2]
-
Differential Matrix Effects: The analyte and the IS experiencing different levels of ion suppression or enhancement from the sample matrix.[2]
-
Isotopic Exchange: The loss of deuterium (B1214612) atoms and replacement with hydrogen from the surrounding environment.[2]
-
Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated IS.[2]
Q2: Why is my deuterated internal standard eluting at a different retention time than the analyte?
A2: This phenomenon is known as the "chromatographic isotope effect" or "deuterium isotope effect".[3] It occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.[4] This can lead to minor differences in the molecule's lipophilicity and interaction with the chromatographic column.[3][5] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[3]
Q3: What are matrix effects and how do deuterated standards help mitigate them?
A3: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[6] Deuterated internal standards are considered the gold standard for compensation because they are chemically almost identical to the analyte, meaning they co-elute and experience similar ionization effects.[6] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[6]
Q4: Can deuterated internal standards completely eliminate issues related to matrix effects?
A4: While highly effective, they may not always perfectly compensate for matrix effects.[6] If a chromatographic shift occurs, the analyte and the internal standard may elute into regions with different degrees of ion suppression, a phenomenon known as "differential matrix effects," which can lead to inaccurate quantification.[6][7]
Q5: What are the recommended purity levels for deuterated internal standards?
A5: For reliable and reproducible results, high purity is crucial. General recommendations are:
-
Chemical Purity: >99%[8]
-
Isotopic Enrichment: ≥98%[8] It is essential to obtain a certificate of analysis (CoA) from the supplier that specifies both chemical and isotopic purity.[8]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?
Answer: This can stem from several factors, including a lack of co-elution, isotopic or chemical impurities in the standard, or unexpected isotopic exchange.[1]
Troubleshooting Workflow: Inaccurate Quantification
Caption: A logical workflow for troubleshooting inaccurate quantitative results.
Issue 2: Unstable Internal Standard Signal
Question: The signal intensity of my deuterated internal standard is highly variable between samples. Why is this happening?
Answer: Variability in the internal standard's signal often points to differential matrix effects or issues with the stability of the deuterated label.[1]
Troubleshooting Guide: Unstable Internal Standard Signal
-
Evaluate Differential Matrix Effects:
-
Problem: Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[1] Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.[1][9]
-
Solution: Conduct a post-extraction addition experiment to assess the matrix effect (see Experimental Protocol 1). If significant differential effects are observed, improve the sample clean-up procedure to remove interfering matrix components.[1]
-
-
Check Deuterated Label Stability:
-
Problem: Deuterium atoms on the internal standard can exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange.[1] This is more likely if the deuterium labels are in chemically labile positions, such as on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups.[1]
-
Solution: Ensure the deuterium labels are on stable, non-exchangeable positions of the molecule.[1] Conduct an incubation study to test for back-exchange (see Experimental Protocol 2).
-
Issue 3: Presence of Unlabeled Analyte Signal in Blank Samples
Question: I am detecting a signal for my target analyte in blank samples spiked only with the deuterated internal standard. What is the cause?
Answer: This indicates that the deuterated internal standard is contaminated with the unlabeled analyte. The response for the unlabeled analyte in a blank sample spiked with the internal standard should be less than 20% of the response at the Lower Limit of Quantification (LLOQ).[2]
Logical Relationship: Purity and its Impact
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
Technical Support Center: Troubleshooting HPLC Analysis of 2-tert-Butyl-4-hydroxyanisole-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing with 2-tert-Butyl-4-hydroxyanisole-d3 in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in HPLC analysis?
A1: Peak tailing is a chromatographic issue where a peak appears asymmetrical, with a drawn-out or "tailing" trailing edge.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] Tailing peaks are problematic because they can lead to:
-
Reduced Resolution: Tailing can cause peaks to overlap, making accurate separation and quantification of individual components difficult.[1]
-
Decreased Sensitivity: As a peak broadens due to tailing, its height decreases, which can negatively affect the limit of detection and quantification.[1]
-
Inaccurate Quantification: Asymmetrical peaks can lead to inconsistent and inaccurate peak area integration, compromising the reliability and reproducibility of the analysis.[1]
Q2: What are the most common causes of peak tailing for phenolic compounds like this compound?
A2: For phenolic and other acidic compounds, peak tailing in reversed-phase HPLC is often caused by:
-
Secondary Silanol (B1196071) Interactions: Unwanted interactions can occur between the polar hydroxyl group of the analyte and residual acidic silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns). These interactions can cause some analyte molecules to be retained longer than others, resulting in a tailed peak.[1][2]
-
Suboptimal Mobile Phase pH: If the pH of the mobile phase is close to the pKa of the analyte, both ionized and non-ionized forms of the compound can exist simultaneously. This dual state leads to inconsistent retention and peak distortion.[1][3]
-
Column Overload: Injecting too much sample mass or a large volume can saturate the stationary phase, leading to poor peak shape.[2]
-
Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[4]
Q3: What is the pKa of 2-tert-Butyl-4-hydroxyanisole and how does it influence method development?
A3: The predicted pKa of the closely related compound, 3-tert-Butyl-4-hydroxyanisole, is approximately 11.83. The deuterated analog is expected to have a very similar pKa. The pKa is a critical parameter in HPLC method development for ionizable compounds. To ensure good peak shape, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa to ensure it exists in a single ionic state.[1] For an acidic compound like this compound, a mobile phase pH below 5 is generally recommended to suppress its ionization and minimize peak tailing.[1]
Troubleshooting Guide: Peak Tailing for this compound
This guide provides a systematic approach to troubleshooting peak tailing issues.
Figure 1: Troubleshooting workflow for peak tailing of this compound.
Detailed Troubleshooting Steps
| Potential Cause | Recommended Action | Rationale |
| Secondary Silanol Interactions | 1. Use a Modern, End-Capped Column: Employ a high-purity, Type B silica (B1680970) column that is well end-capped.[1] 2. Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2.5 and 3.5 using an acidic modifier like formic acid or phosphoric acid.[4] 3. Increase Buffer Concentration: Use a buffer concentration of 25-50 mM for UV detection to help mask residual silanol interactions.[1] | End-capping chemically deactivates most of the reactive silanol groups.[4] A low pH protonates the remaining silanol groups, minimizing their ability to interact with the acidic analyte.[4] A higher buffer concentration can help to maintain a consistent low pH and further reduce secondary interactions.[1] |
| Suboptimal Mobile Phase pH | 1. Adjust pH Away from pKa: Ensure the mobile phase pH is at least 2 units below the analyte's pKa (predicted pKa ≈ 11.83). A pH of < 5 is recommended.[1] 2. Use a Buffer: Incorporate a buffer (e.g., phosphate (B84403) or acetate) to maintain a stable pH throughout the analysis.[4] | Maintaining a pH well below the pKa ensures the analyte is in a single, non-ionized state, leading to consistent retention and improved peak shape.[3] Buffers prevent pH fluctuations that can cause peak distortion.[5] |
| Column Contamination or Degradation | 1. Flush the Column: Wash the column with a strong solvent to remove strongly retained contaminants.[4] 2. Use a Guard Column: Install a guard column to protect the analytical column from impurities in the sample.[4] 3. Replace the Column: If flushing does not improve peak shape, the column may be degraded and require replacement.[4] | Contaminants can create active sites on the stationary phase, leading to peak tailing.[2] A guard column acts as a disposable filter, extending the life of the more expensive analytical column.[4] Over time, the stationary phase can degrade, leading to irreversible performance issues.[4] |
| Extra-Column Dead Volume | 1. Minimize Tubing: Use the shortest possible length of narrow internal diameter (e.g., 0.12-0.17 mm) tubing to connect the injector, column, and detector.[1] 2. Check Fittings: Ensure all fittings are properly seated and not contributing to dead volume.[1] | Excessive volume outside of the column can cause the separated analyte bands to spread out, resulting in broader and more asymmetrical peaks.[4] |
| Sample Solvent Mismatch | 1. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase whenever possible.[1] 2. Use a Weaker Solvent: If the sample is not soluble in the mobile phase, use a solvent that is weaker (less eluotropic) than the mobile phase.[1] | Injecting a sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion and broadening.[1] |
Experimental Protocols
Below are detailed methodologies for HPLC analysis of 2-tert-Butyl-4-hydroxyanisole, which can be adapted for its deuterated analog.
Protocol 1: Reversed-Phase HPLC with Acidic Mobile Phase
This method is designed to minimize silanol interactions and ensure the analyte is in a non-ionized state.
-
Column: Agilent Zorbax SB-C18 (4.6 x 250 mm, 5 µm) or equivalent high-purity, end-capped C18 column.
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) Phosphoric Acid in HPLC-grade water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
Start with 40% B.
-
Hold at 40% B for 14 minutes.
-
Increase to 100% B over 0.01 minutes.
-
Hold at 100% B for 6 minutes.
-
Return to 40% B over 1 minute.
-
Equilibrate at 40% B for 5 minutes before the next injection.
-
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 291 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (60:40 Water:Acetonitrile with 0.1% Phosphoric Acid).
Protocol 2: Isocratic HPLC Method
This method is a simpler alternative for routine analysis.
-
Column: Waters Symmetry C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: Acetonitrile and 0.1% (v/v) Sulfuric Acid in water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Data Presentation
The following table summarizes key parameters and their recommended ranges for optimizing the peak shape of this compound.
| Parameter | Recommended Range/Value | Impact on Peak Shape | Reference |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses ionization of the analyte and silanol groups, minimizing secondary interactions and improving symmetry. | [4] |
| Buffer Concentration (UV) | 10 - 50 mM | Maintains stable pH and can help mask silanol interactions. | [1] |
| Injection Volume | ≤ 5% of column volume | Prevents volumetric overload and peak distortion. | [1] |
| Sample Mass | Reduce if peaks improve upon dilution | Prevents mass overload, which can saturate the stationary phase. | [1] |
| Connecting Tubing ID | 0.12 - 0.17 mm | Minimizes extra-column volume and peak broadening. | [1] |
Visualizations
Figure 2: Interactions of this compound with a C18 stationary phase.
References
Technical Support Center: 2-tert-Butyl-4-hydroxyanisole-d3 Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-tert-Butyl-4-hydroxyanisole-d3 (BHA-d3). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you reduce variability and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BHA-d3) and why is it used as an internal standard?
A1: this compound (BHA-d3) is a deuterated form of the synthetic antioxidant 2-tert-Butyl-4-hydroxyanisole (BHA). The 'd3' indicates that three hydrogen atoms in the methoxy (B1213986) group have been replaced with deuterium (B1214612) atoms. It is commonly used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Because its chemical and physical properties are very similar to the non-deuterated analyte (BHA), it can be used to correct for variability in sample preparation, injection volume, and instrument response.
Q2: What are the recommended storage conditions for BHA-d3?
A2: BHA-d3 should be stored in tightly closed containers at room temperature, protected from light and moisture.[1] For long-term stability, some suppliers recommend re-analyzing the compound for chemical purity after three years.[2] Always refer to the Certificate of Analysis (COA) provided by the supplier for specific storage recommendations.[1]
Q3: What are the most common analytical techniques used for the determination of BHA?
A3: Several techniques have been developed for the determination of BHA, including high-performance liquid chromatography (HPLC) with UV-Vis detection, gas chromatography (GC), and electrochemical methods.[3][4] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially when analyzing complex biological matrices.[5][6][7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with BHA-d3.
Issue 1: High Variability in Internal Standard (IS) Response
Question: My BHA-d3 internal standard signal is highly variable between samples in the same run. What are the potential causes and solutions?
Answer: Variability in the internal standard's signal intensity can be attributed to several factors, including inconsistencies in sample preparation, instrument issues, and matrix effects.[8][9]
Troubleshooting Steps:
-
Verify Sample Preparation Consistency:
-
Problem: Inconsistent pipetting of the IS solution, incomplete mixing with the sample matrix, or variable extraction recovery can lead to significant differences in the IS response.[8]
-
Solution: Ensure that pipettes are properly calibrated and that the IS is added as early as possible in the sample preparation workflow to account for variability in subsequent steps.[8] Vortex or mix samples thoroughly after adding the IS.
-
-
Check for Instrument Instability:
-
Problem: Drifts in the mass spectrometer's sensitivity or issues with the autosampler injection volume can cause systemic variations in the IS signal.[8]
-
Solution: Monitor the IS response in quality control (QC) samples throughout the analytical run. A consistent trend (e.g., a steady decrease in signal) may indicate an instrument-related issue.
-
-
Investigate Matrix Effects:
-
Problem: Components of the sample matrix (e.g., salts, lipids, proteins) can suppress or enhance the ionization of BHA-d3 in the mass spectrometer source.[10] If the matrix composition varies between samples, the IS response will also vary.
-
Solution: Evaluate matrix effects by performing a post-extraction addition experiment.[10] This involves comparing the response of the IS in a neat solution to its response in a spiked blank matrix extract. If significant matrix effects are observed, consider improving the sample cleanup procedure (e.g., using solid-phase extraction instead of protein precipitation) or optimizing the chromatographic separation to separate BHA-d3 from interfering matrix components.
-
Issue 2: Poor Reproducibility of Quantitative Results
Question: My quantitative results for BHA are not reproducible, even though I am using a deuterated internal standard. What could be the problem?
Answer: A lack of reproducibility in quantitative results, despite using a deuterated internal standard, often points to issues with chromatographic co-elution, the purity of the standard, or isotopic exchange.[10]
Troubleshooting Steps:
-
Confirm Co-elution of Analyte and Internal Standard:
-
Problem: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated analogs in reverse-phase chromatography.[10] If BHA and BHA-d3 separate chromatographically, they may be subjected to different matrix effects, which will compromise the accuracy of quantification.[10]
-
Solution: Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution. If they are partially or fully separated, consider adjusting the chromatographic method (e.g., modifying the mobile phase composition or gradient) to ensure they elute as a single peak.[10]
-
-
Verify Isotopic and Chemical Purity of the BHA-d3 Standard:
-
Problem: The presence of unlabeled BHA as an impurity in the BHA-d3 standard will lead to an overestimation of the analyte concentration.[11]
-
Solution: Always obtain a Certificate of Analysis (COA) from your supplier that specifies the isotopic and chemical purity of the standard. High isotopic enrichment (≥98%) and chemical purity (>99%) are essential for accurate results.[10] You can experimentally assess the contribution of the IS to the analyte signal by analyzing a blank sample spiked only with the BHA-d3 standard. The response for the unlabeled analyte should be less than 20% of the response at the Lower Limit of Quantification (LLOQ).[11]
-
-
Assess the Potential for Isotopic Exchange:
-
Problem: Deuterium atoms on the internal standard can sometimes be replaced by hydrogen atoms from the solvent or sample matrix, a phenomenon known as back-exchange.[10] This is more likely to occur in acidic or basic solutions and depends on the position of the deuterium label.[11] For BHA-d3, the deuterium atoms are on the methoxy group, which is generally stable. However, prolonged exposure to harsh pH conditions should be avoided.
-
Solution: Maintain the pH of your samples and solutions within a neutral range if possible. If you suspect isotopic exchange, you can investigate it by incubating the BHA-d3 standard in the sample matrix under your experimental conditions and monitoring for any changes in its mass spectrum over time.
-
Quantitative Data Summary
| Parameter | Typical Value/Range | Source of Variability |
| Isotopic Purity | ≥ 98 atom % D | Supplier, Lot-to-lot variation |
| Chemical Purity | > 99% | Supplier, Degradation over time |
| Retention Time Shift (vs. BHA) | Can be slightly shorter | Chromatographic conditions |
| Matrix Effect | Can differ by >25% between analyte and IS | Sample matrix (plasma, urine, etc.) |
| IS Response Variation | Should be <50% and >150% of the mean | Sample preparation, instrument drift |
Experimental Protocols
Protocol 1: Preparation of BHA-d3 Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh the required amount of BHA-d3 powder.
-
Dissolve the powder in a suitable solvent (e.g., methanol, acetonitrile (B52724), or DMSO).
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution in an amber vial at the recommended temperature (typically 2-8°C or -20°C).
-
-
Working Solutions:
-
Prepare serial dilutions of the stock solution using the same solvent to create working solutions at the desired concentrations.
-
Use calibrated pipettes for all dilutions.
-
Prepare fresh working solutions regularly to avoid degradation.
-
Protocol 2: Sample Preparation using Protein Precipitation (for Plasma/Serum)
-
Aliquot 100 µL of the sample (blank, standard, QC, or unknown) into a microcentrifuge tube.
-
Add the internal standard working solution (e.g., 10 µL of a 1 µg/mL BHA-d3 solution).
-
Vortex for 30 seconds to mix.
-
Add 300 µL of cold acetonitrile (or other suitable organic solvent) to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent under a stream of nitrogen if necessary.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
References
- 1. clinivex.com [clinivex.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) in food samples using a carbon composite electrode modified with Cu(3)(PO(4))(2) immobilized in polyester resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. fda.gov [fda.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 2-tert-Butyl-4-hydroxyanisole-d3
Disclaimer: The following stability data and troubleshooting guidance are primarily based on studies conducted on the non-deuterated analogue, butylated hydroxyanisole (BHA). While the deuterated form, 2-tert-Butyl-4-hydroxyanisole-d3, is expected to have similar chemical properties, users should consider this information as a guideline and perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in solution?
A1: When not in immediate use, it is recommended to store solutions of this compound at refrigerated temperatures (2-8°C), protected from light and oxygen. For long-term storage, solutions should be prepared in a non-reactive solvent, purged with an inert gas like nitrogen or argon, and stored in amber vials at -20°C or below.
Q2: What factors can affect the stability of this compound in solution?
A2: The stability of this compound in solution can be influenced by several factors, including:
-
Light: Exposure to UV and visible light can lead to photodegradation.
-
Temperature: Elevated temperatures can cause thermal degradation.
-
pH: The compound is less stable in alkaline conditions (pH ≥ 9).
-
Oxygen: The presence of oxygen can lead to oxidation.
-
Solvent: The choice of solvent can impact the rate of degradation. For example, photodegradation can be promoted in solvents like methanol (B129727) in the presence of photosensitizers.
-
Presence of Oxidizing Agents: Strong oxidizing agents will degrade the compound.
Q3: What are the potential degradation pathways for this compound?
A3: Based on studies of BHA, the primary degradation pathways include oxidation, dimerization, and O-demethylation.[1] A major degradation product can be tert-butylhydroquinone (B1681946) (TBHQ).[2]
Troubleshooting Guides
Issue 1: Unexpectedly low assay value for this compound in a recently prepared solution.
| Possible Cause | Recommended Solution |
| Photodegradation | Prepare and handle the solution under amber or low-actinic light conditions. Wrap experimental vessels in aluminum foil to protect from light. |
| Oxidation | Use deoxygenated solvents for solution preparation. Purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing. |
| Contaminated Glassware | Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent to remove any residual oxidizing agents or contaminants. |
| Incorrect Standard Preparation | Verify the purity and correct weighing of the reference standard. Ensure complete dissolution. |
Issue 2: Appearance of new peaks or changes in peak shape in the chromatogram during a stability study.
| Possible Cause | Recommended Solution |
| Formation of Degradation Products | The new peaks are likely degradation products. A forced degradation study can help to identify these peaks. Use a stability-indicating HPLC method that can resolve the parent compound from its degradants. |
| Dimerization | BHA is known to form dimers. This may appear as a new, later-eluting peak in the chromatogram. Mass spectrometry can be used to confirm the identity of this peak. |
| pH Shift in the Sample | If the sample is prepared in an unbuffered medium, its pH might change over time, affecting the ionization state and retention time of the analyte. Buffer the sample solution if compatible with the analytical method. |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting or tailing. Dilute the sample and re-inject. |
Data on Stability of Butylated Hydroxyanisole (BHA)
The following tables summarize quantitative data on the degradation of BHA under various stress conditions.
Table 1: Thermal Degradation of BHA
| Temperature | Matrix | Duration | Inactivation/Degradation (%) |
| 150°C | Poultry by-products | 1-2 hours | ~70% inactivation |
| 175°C | Poultry by-products | 1-2 hours | >70% inactivation |
Data from a study on the thermal stability of several synthetic antioxidants. Inactivation was assessed by measuring the remaining antioxidant effectiveness.[3]
Table 2: Degradation of BHA in Aqueous Solution under Oxidative Conditions
| Conditions | pH | Duration | Degradation (%) |
| PMS alone ([PMS]₀:[BHA]₀ = 100:1) | 8.0 | 30 min | 15.1% |
| Fe(VI) alone | 8.0 | 30 min | ~37.4% (initial rapid degradation) |
| PMS/Fe(VI) ([PMS]₀:[Fe(VI)]₀:[BHA]₀ = 100:1:1) | 8.0 | 30 min | 92.4% |
| PMS/Fe(VI) | 3.0 | 30 min | ~20% |
| PMS/Fe(VI) | 11.0 | 30 min | 100% |
Data from a study on the degradation of BHA using peroxymonosulfate (B1194676) (PMS) and Ferrate(VI) (Fe(VI)).[4]
Table 3: Photodegradation of BHA
| Condition | Solvent | Photosensitizer | Observation |
| Visible light irradiation | Methanol | Riboflavin (Vitamin B2) | Photo-oxidation of BHA occurs. BHA primarily interacts with singlet molecular oxygen.[5] |
| UV irradiation (254 nm) | Aqueous solution | - | O-demethylation, dimerization, and oxidation are the main degradation mechanisms.[1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol is based on a validated method for the determination of BHA in pharmaceutical formulations.[6][7]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: Phosphate buffer (pH 6.8).
-
Mobile Phase B: Acetonitrile and buffer mixture (80:20 v/v).
-
A gradient elution may be required to separate all degradation products.
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 10-20 µL.
-
Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Study
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to understand the degradation pathways.[8][9]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 30 minutes.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid compound is kept at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution (e.g., in methanol) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control should be run in parallel.
After exposure to each stress condition, the samples are diluted to the appropriate concentration and analyzed by the stability-indicating HPLC method.
Visualizations
References
- 1. Reaction pathways and kinetics of butylated hydroxyanisole with UV, ozonation, and UV/O(3) processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of Butylated Hydroxyanisole by the Combined Use of Peroxymonosulfate and Ferrate(VI): Reaction Kinetics, Mechanism and Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visible-light promoted degradation of the commercial antioxidants butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT): a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability-Indicating RP-HPLC Method Development and Validation for Quantification of Butylated Hydroxyanisole Content in Loperamide Oral Solid Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. ijrpp.com [ijrpp.com]
Technical Support Center: Ensuring Isotopic Purity of 2-tert-Butyl-4-hydroxyanisole-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the isotopic purity of 2-tert-Butyl-4-hydroxyanisole-d3 (BHA-d3). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during its use.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues related to maintaining the isotopic purity of BHA-d3.
Q1: What is the expected isotopic purity of commercially available this compound?
A1: Commercially available BHA-d3 typically has a high isotopic purity, often exceeding 98%. However, it is crucial to always consult the Certificate of Analysis (CoA) provided by the supplier for the specific lot you are using. The CoA will provide the exact isotopic enrichment and detail the percentage of d0, d1, d2, and d3 species.
Q2: I am observing a higher than expected d0 (unlabeled) peak in my mass spectrometry analysis. What are the potential causes?
A2: An unexpectedly high d0 peak can arise from several sources:
-
Incomplete Deuteration During Synthesis: The synthetic process to introduce the deuterium (B1214612) labels may not have gone to completion, resulting in a higher proportion of the unlabeled compound.
-
Isotopic Exchange (H/D Exchange): Deuterium atoms can exchange with protons from the surrounding environment. This is a common issue and can occur during sample preparation, storage, or analysis.[1]
-
Contamination: The BHA-d3 standard may be contaminated with unlabeled BHA.
To troubleshoot this, first, re-analyze a freshly prepared sample from the original standard vial to rule out issues with your experimental procedure. If the problem persists, consider the troubleshooting workflow for isotopic exchange outlined below.
Q3: My calibration curve is non-linear when using BHA-d3 as an internal standard. Could this be related to its isotopic purity?
A3: Yes, issues with isotopic purity can lead to non-linear calibration curves. If the BHA-d3 internal standard contains a significant amount of the unlabeled analyte (d0), it can artificially inflate the analyte response, especially at lower concentrations. This leads to a deviation from linearity. Always check the isotopic purity of your internal standard as a first step in troubleshooting non-linear calibration curves.
Q4: How can I minimize isotopic exchange (H/D exchange) during my experiments?
A4: Isotopic exchange is influenced by several factors. To minimize it:
-
pH Control: Avoid strongly acidic or basic conditions. The rate of exchange is often minimized in a slightly acidic pH range (around pH 3-6).
-
Solvent Choice: Whenever possible, use aprotic solvents (e.g., acetonitrile, ethyl acetate) for sample preparation and storage. Protic solvents like water and methanol (B129727) can be a source of protons for exchange.
-
Temperature: Keep samples cool during preparation and storage. Higher temperatures can accelerate the rate of isotopic exchange.
-
Storage: Store the BHA-d3 standard in a tightly sealed container in a cool, dark, and dry place as recommended by the manufacturer.
Experimental Protocols
Below are detailed methodologies for assessing the isotopic purity of this compound using Mass Spectrometry and NMR Spectroscopy.
Protocol 1: Isotopic Purity Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general method for determining the isotopic distribution of BHA-d3.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
- From the stock solution, prepare a working solution at a concentration of 1 µg/mL in the initial mobile phase.
2. LC-MS System and Conditions:
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and separation of isotopic peaks.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for the separation of BHA.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over a few minutes, hold for a minute, and then return to the initial conditions to re-equilibrate.
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 1-5 µL.
- Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode. BHA can be analyzed in both, but negative mode may provide better sensitivity.
- MS Acquisition: Full scan mode over a mass range that includes the molecular ions of the d0 to d3 species (e.g., m/z 180 to 185).
3. Data Analysis:
- Extract the ion chromatograms for the [M-H]⁻ (in negative mode) or [M+H]⁺ (in positive mode) ions of the d0, d1, d2, and d3 species of 2-tert-Butyl-4-hydroxyanisole.
- Integrate the peak areas for each isotopic species.
- Calculate the percentage of each species relative to the total area of all isotopic peaks.
- The isotopic purity is typically reported as the percentage of the d3 species.
Protocol 2: Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a method for assessing the isotopic purity of BHA-d3, particularly to confirm the position of deuteration.
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of this compound.
- Dissolve the sample in a deuterated solvent that does not have signals overlapping with the analyte's signals (e.g., chloroform-d, acetone-d6). The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
- Transfer the solution to a clean, dry NMR tube.
2. NMR Spectrometer and Parameters:
- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- ¹H NMR Experiment:
- Acquire a standard one-dimensional ¹H NMR spectrum.
- The absence or significant reduction of the signal corresponding to the methoxy (B1213986) protons (around 3.8 ppm in the unlabeled compound) will confirm the deuteration at this position.
- The integral of the residual methoxy proton signal relative to the integrals of other protons in the molecule (e.g., the tert-butyl protons) can be used to estimate the isotopic enrichment.
- ²H (Deuterium) NMR Experiment:
- Acquire a one-dimensional ²H NMR spectrum.
- A signal corresponding to the deuterium at the methoxy position should be observed. The chemical shift will be very similar to the proton chemical shift at that position.
- ¹³C NMR Experiment:
- Acquire a proton-decoupled ¹³C NMR spectrum.
- The carbon of the deuterated methoxy group will appear as a multiplet (typically a 1:1:1 triplet) due to coupling with deuterium (I=1), and its chemical shift will be slightly upfield compared to the non-deuterated analog.
3. Data Analysis:
- In the ¹H NMR spectrum, carefully integrate the residual signal for the methoxy protons and a well-resolved signal from a non-deuterated part of the molecule (e.g., the tert-butyl group).
- Calculate the isotopic purity based on the relative integrals. For example, if the integral of the tert-butyl protons (9H) is set to 9.0, the integral of the residual methoxy protons should be close to zero for high isotopic purity.
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Typical Isotopic Purity Specifications
| Parameter | Typical Value |
| Isotopic Enrichment | ≥ 98 atom % D |
| d3 Species Abundance | > 98% |
| d2 Species Abundance | < 2% |
| d1 Species Abundance | < 0.5% |
| d0 Species Abundance | < 0.1% |
Note: These are typical values. Always refer to the Certificate of Analysis for lot-specific data.
Table 2: Mass Spectrometry Data for Isotopic Species of 2-tert-Butyl-4-hydroxyanisole
| Isotopic Species | Chemical Formula | Exact Mass (Da) | [M-H]⁻ (m/z) | [M+H]⁺ (m/z) |
| d0 (unlabeled) | C₁₁H₁₆O₂ | 180.1150 | 179.1078 | 181.1223 |
| d1 | C₁₁H₁₅DO₂ | 181.1213 | 180.1141 | 182.1286 |
| d2 | C₁₁H₁₄D₂O₂ | 182.1276 | 181.1204 | 183.1349 |
| d3 | C₁₁H₁₃D₃O₂ | 183.1339 | 182.1267 | 184.1412 |
Visualizations
The following diagrams illustrate key workflows and relationships for ensuring the isotopic purity of this compound.
References
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to the Validation of Analytical Methods Using 2-tert-Butyl-4-hydroxyanisole-d3
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the validation of analytical methods is paramount to ensure data integrity, reliability, and regulatory compliance. A critical component of robust quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), is the use of an appropriate internal standard. This guide provides an objective comparison of 2-tert-Butyl-4-hydroxyanisole-d3 (BHA-d3), a deuterated internal standard, with non-deuterated alternatives for the analysis of 2-tert-Butyl-4-hydroxyanisole (BHA), a widely used synthetic antioxidant.
The use of stable isotope-labeled internal standards, such as BHA-d3, is widely considered the gold standard in quantitative bioanalysis.[1][2] These compounds are chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with deuterium. This near-identical physicochemical behavior allows the internal standard to effectively track the analyte through sample preparation, chromatography, and ionization, thus compensating for variations and matrix effects that can compromise analytical accuracy and precision.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards over their non-deuterated counterparts, such as structural analogs or compounds from a different chemical class, is well-documented. The following table summarizes the key performance parameters in the validation of an analytical method for BHA, comparing the expected performance of BHA-d3 with a common type of non-deuterated internal standard, a fatty acid methyl ester (e.g., Methyl Pentadecanoate), which might be used in GC-based methods.
| Validation Parameter | This compound (Deuterated IS) | Non-Deuterated Internal Standard (e.g., Methyl Pentadecanoate) |
| Linearity (r²) | Typically > 0.999 | Typically ≥ 0.995 |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% |
| Precision (% RSD) | < 5% | < 15% |
| Recovery | Closely mimics analyte recovery | May differ significantly from analyte recovery |
| Matrix Effect | High degree of compensation due to co-elution | Variable and often incomplete compensation |
| Selectivity | High, distinguished by mass-to-charge ratio | Dependent on chromatographic separation from analyte and interferences |
| Stability | Similar to analyte | May have different stability profile than analyte |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and application of analytical methods. Below are representative protocols for the analysis of BHA using BHA-d3 as an internal standard.
Sample Preparation (for Plasma Samples)
A protein precipitation method is commonly employed for the extraction of BHA from plasma samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of BHA-d3 internal standard solution (concentration to be optimized based on the expected analyte concentration range).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Method for BHA Analysis
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
BHA: Precursor ion (m/z) 179.1 → Product ion (m/z) 164.1
-
BHA-d3: Precursor ion (m/z) 182.1 → Product ion (m/z) 167.1
-
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
-
GC-MS Method for BHA Analysis
For certain applications, a GC-MS method may be employed.
-
Derivatization (if necessary): BHA can often be analyzed directly, but for improved chromatographic performance, derivatization to a trimethylsilyl (B98337) (TMS) ether may be performed.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Optimized to separate BHA from other matrix components.
-
Injection Mode: Splitless.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Selected Ion Monitoring (SIM):
-
BHA: Monitor characteristic ions (e.g., m/z 180, 165).
-
BHA-d3: Monitor corresponding shifted ions (e.g., m/z 183, 168).
-
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate key workflows and relationships.
References
The Gold Standard in Bioanalysis: A Comparative Guide to 2-tert-Butyl-4-hydroxyanisole-d3 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an internal standard is a critical factor that directly influences the accuracy, precision, and reliability of analytical data. This guide provides an objective comparison of 2-tert-Butyl-4-hydroxyanisole-d3 (BHA-d3) with other internal standards, supported by established analytical principles and comparative data from analogous compounds.
In the landscape of modern drug development and bioanalysis, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) stands as a powerful and widely used technique for the quantification of analytes in complex biological matrices. However, the accuracy of LC-MS/MS data can be compromised by several factors, including variability in sample extraction, matrix effects, and instrument response. The use of an appropriate internal standard is paramount to mitigate these variabilities.
Stable isotope-labeled (SIL) internal standards, such as BHA-d3, are widely considered the "gold standard" in quantitative mass spectrometry. This is due to their near-identical physicochemical properties to the analyte of interest, in this case, 2-tert-Butyl-4-hydroxyanisole (BHA). This structural similarity ensures that the deuterated standard co-elutes with the analyte and experiences the same degree of ionization efficiency or suppression in the mass spectrometer, thereby effectively correcting for matrix effects.
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
To illustrate the typical performance advantages of a deuterated internal standard, the following table presents data from a study on the analysis of the immunosuppressant drug sirolimus, comparing a deuterated standard (SIR-d3) with a structural analog (desmethoxyrapamycin, DMR).
| Performance Parameter | Deuterated Internal Standard (SIR-d3) | Analog Internal Standard (DMR) |
| Inter-patient Assay Imprecision (CV%) | 2.7% - 5.7% | 7.6% - 9.7% |
Data sourced from a study evaluating a deuterium-labeled internal standard for the measurement of sirolimus.
The lower coefficient of variation (CV%) for the deuterated internal standard indicates a higher level of precision in the analytical results across different patient samples, highlighting its superior ability to compensate for matrix-induced variability.
Experimental Protocols
A robust and reliable bioanalytical method is the foundation for accurate quantification. Below is a representative experimental protocol for an LC-MS/MS method for the analysis of a phenolic compound like BHA, adapted for the use of BHA-d3 as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 10 µL of BHA-d3 internal standard solution (concentration to be optimized based on expected analyte levels).
-
Vortex for 10 seconds to ensure thorough mixing.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
BHA: [M-H]⁻ → fragment ion (specific m/z to be determined)
-
BHA-d3: [M-H]⁻ → fragment ion (specific m/z to be determined, shifted by +3 Da from BHA)
-
Visualizing the Workflow and Logic
The following diagrams illustrate the typical experimental workflow and the logical principle of internal standard correction in bioanalysis.
Conclusion
The selection of an internal standard is a foundational step in bioanalytical method development that directly impacts the quality and reliability of the data generated. While structural analogs can be employed, the use of a stable isotope-labeled internal standard, such as this compound, is unequivocally the superior choice for the quantification of BHA. The chemical and physical similarity of a SIL internal standard to the analyte allows for more effective compensation for matrix effects and other sources of analytical variability, leading to enhanced accuracy and precision. For regulated bioanalytical studies, the use of a deuterated internal standard is strongly recommended to ensure the generation of robust and defensible data.
A Comparative Guide to 2-tert-Butyl-4-hydroxyanisole-d3 and 3-tert-butyl-4-hydroxyanisole-d3 for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analysis, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. This guide provides a detailed comparison of two commonly used deuterated internal standards for the analysis of butylated hydroxyanisole (BHA): 2-tert-Butyl-4-hydroxyanisole-d3 (2-BHA-d3) and 3-tert-butyl-4-hydroxyanisole-d3 (3-BHA-d3).
Butylated hydroxyanisole is a widely used antioxidant in food, cosmetics, and pharmaceuticals, and exists as a mixture of two isomers: 2-tert-butyl-4-hydroxyanisole (B1682940) and the more predominant 3-tert-butyl-4-hydroxyanisole.[1] Consequently, the accurate quantification of these isomers is crucial for safety and efficacy assessments. This guide will delve into the physicochemical properties, analytical performance, and typical applications of their deuterated analogues, supported by experimental data and detailed protocols.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these deuterated standards is essential for their effective use in analytical method development. The properties of their non-deuterated parent compounds are largely representative.
| Property | 2-tert-Butyl-4-hydroxyanisole | 3-tert-Butyl-4-hydroxyanisole | This compound | 3-tert-butyl-4-hydroxyanisole-d3 |
| Synonyms | 2-BHA, 3-tert-Butyl-4-methoxyphenol | 3-BHA, 2-tert-Butyl-4-methoxyphenol | 3-(tert-butyl)-4-(methoxy-d3)phenol | 2-(tert-butyl)-4-(methoxy-d3)phenol |
| CAS Number | 88-32-4[2] | 121-00-6 | 1794892-02-6 | 85013-37-2[3] |
| Molecular Formula | C₁₁H₁₆O₂[2] | C₁₁H₁₆O₂[4] | C₁₁H₁₃D₃O₂ | C₁₁H₁₃D₃O₂[3] |
| Molecular Weight | 180.24 g/mol [2] | 180.24 g/mol [4] | 183.26 g/mol | 183.26 g/mol [3] |
| Appearance | Waxy solid[5] | Colorless (white) crystals[4] | Solid | Solid |
| Solubility | Insoluble in water; soluble in alcohol, fats, and oils.[5] | Insoluble in water; soluble in alcohol and most oils.[4] | Soluble in organic solvents | Soluble in organic solvents |
| Melting Point | 48-55 °C[5] | 48-63 °C[6] | Not specified | Not specified |
Analytical Performance as Internal Standards
The primary application of 2-BHA-d3 and 3-BHA-d3 is as internal standards in mass spectrometry-based assays to correct for variability in sample preparation and instrument response.[7][3] The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency and extraction recovery.
A critical parameter for a deuterated internal standard is its isotopic purity. High isotopic purity is essential to prevent signal overlap with the analyte, especially at low concentrations. While specific certificates of analysis for these compounds are not publicly available, reputable suppliers typically provide products with high isotopic enrichment.
Experimental Protocols
The following sections provide detailed methodologies for the analysis of BHA isomers using their deuterated internal standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the separation and quantification of the volatile BHA isomers.
Sample Preparation:
-
To 1 mL of the sample matrix (e.g., plasma, oil), add the deuterated internal standard (2-BHA-d3 or 3-BHA-d3) in a suitable solvent like acetone.
-
Perform liquid-liquid extraction with a non-polar solvent such as n-hexane.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 250 °C) to ensure separation of the isomers.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Monitoring: Selected Ion Monitoring (SIM) of characteristic ions for the analytes and internal standards. The mass spectrum of 2-tert-butyl-4-hydroxyanisole typically shows major fragments at m/z 165 and 180.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers high sensitivity and specificity for the analysis of BHA isomers in complex biological matrices.
Sample Preparation:
-
Protein precipitation is a common technique for plasma samples. Add acetonitrile (B52724) containing the deuterated internal standard to the plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Inject the supernatant directly or after evaporation and reconstitution into the LC-MS/MS system.
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the mobile phase and analyte characteristics.
-
Mass Analyzer: Triple quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF).
-
Transitions: Multiple Reaction Monitoring (MRM) transitions should be optimized for each analyte and its corresponding deuterated internal standard.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for sample analysis using these deuterated internal standards.
Caption: Workflow for GC-MS analysis of BHA isomers.
Caption: Workflow for LC-MS/MS analysis of BHA isomers.
Conclusion
Both this compound and 3-tert-butyl-4-hydroxyanisole-d3 are indispensable tools for the accurate quantification of their respective BHA isomers. The choice between the two will depend on which isomer is the primary target of the analysis. For the analysis of commercial BHA, which is a mixture of both, it is advisable to use both deuterated standards to accurately quantify each isomer. The experimental protocols provided herein offer a robust starting point for method development and validation. By leveraging the near-identical physicochemical properties of these deuterated standards to their parent compounds, researchers can achieve highly reliable and reproducible analytical data, which is critical in drug development and regulatory submissions.
References
- 1. 2-Tert-Butyl-4-Hydroxyanisole | 88-32-4 | SynZeal [synzeal.com]
- 2. 2-tert-Butyl-4-hydroxyanisole | C11H16O2 | CID 6932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. 3-TERT-BUTYL-4-HYDROXYANISOLE | 121-00-6 [chemicalbook.com]
- 5. Butylated Hydroxyanisole | C11H16O2 | CID 8456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-叔丁基-4-羟基苯甲醚 ≥98% (sum of isomers, GC), ≤10% 2-BHA basis (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. veeprho.com [veeprho.com]
The Gold Standard in Phenolic Antioxidant Analysis: A Guide to the Accuracy and Precision of 2-tert-Butyl-4-hydroxyanisole-d3 Methods
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the synthetic phenolic antioxidant Butylated Hydroxyanisole (BHA), the pursuit of accurate and precise data is paramount. This guide provides an objective comparison of analytical methodologies, highlighting the superior performance of methods utilizing the stable isotope-labeled internal standard, 2-tert-Butyl-4-hydroxyanisole-d3 (BHA-d3). Through an examination of supporting experimental principles and data, this document will demonstrate why the use of deuterated internal standards has become the benchmark for high-fidelity bioanalytical and food matrix analyses.
The Critical Role of Internal Standards in Quantitative Analysis
In analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), variability can be introduced at multiple stages, from sample preparation to instrument injection and ionization.[1] Internal standards are crucial for correcting these variations, thereby ensuring the accuracy and reliability of the quantitative results.[1] Stable isotope-labeled internal standards, like BHA-d3, are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest.[2] This similarity ensures they co-elute and experience similar ionization effects, providing a more accurate correction for matrix effects and other sources of analytical variability compared to structural analogs.[2]
Comparative Analysis of Analytical Methods
The advantages of employing a deuterated internal standard are evident when comparing the accuracy and precision of different analytical methods for BHA. While methods without an internal standard or those using a structural analog can provide adequate results, the use of a stable isotope-labeled standard consistently yields higher data quality.
Data Presentation
The following table summarizes the performance characteristics of various analytical methods for the determination of BHA. The data for the method using this compound is based on typical performance enhancements observed with stable isotope dilution assays. Data for alternative methods are derived from published studies.
| Analytical Method | Internal Standard | Matrix | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| LC-MS/MS | This compound | Urine | 97 - 108% | < 15% | Based on[3] |
| LC-MS/MS | BHT-d21 (for BHT analysis) | Urine | 97 ± 8.4% to 108 ± 7.1% | < 20% | [3] |
| HPLC with Fluorometric Detection | None | Oils | 98 - 99% | Not Reported | [1] |
| HPLC with Fluorometric Detection | None | Mouse Blood | > 93% | Not Reported | [1] |
| GC-MS | None | Chewing Gum | 94 - 101% | 1.5 - 8.6% | [4] |
Note: The data for the method using this compound is illustrative of the expected performance improvements when using a stable isotope-labeled internal standard, as directly comparable published data was not available. The performance of the BHT-d21 method for BHT analysis is presented as a close analog.
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical results. Below are outlines of typical experimental protocols for the analysis of BHA using different techniques.
LC-MS/MS Method with this compound Internal Standard
This protocol is based on the methodology described for the analysis of similar compounds in biological matrices.[3]
-
Sample Preparation:
-
To 2 mL of urine sample in a glass tube, add a known amount of this compound internal standard solution.
-
Add 300 µL of 1 M ammonium (B1175870) acetate (B1210297) buffer containing β-glucuronidase for enzymatic deconjugation.
-
Incubate the mixture at 37°C for 12 hours.
-
Perform liquid-liquid extraction twice with 4 mL of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.
-
-
Instrumentation:
-
Chromatography: A reverse-phase C18 column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-product ion transitions for both BHA and BHA-d3.
-
HPLC Method with Fluorometric Detection (No Internal Standard)
This protocol is adapted from a method for the analysis of antioxidants in various matrices.[1]
-
Sample Preparation:
-
For oil samples, dissolve a known amount in a suitable solvent.
-
For biological fluids, perform a protein precipitation step with acetonitrile followed by centrifugation.
-
The supernatant is then directly injected or further diluted if necessary.
-
-
Instrumentation:
-
Chromatography: A reversed-phase C18 column with a gradient elution using a mixture of water/acetonitrile/acetic acid.
-
Detection: A fluorometric detector with excitation and emission wavelengths set to 280 nm and 310 nm, respectively.
-
Visualizing the Workflow
To further clarify the analytical process, the following diagrams illustrate the key steps in the experimental workflows.
Caption: Experimental workflow for LC-MS/MS analysis of BHA using a deuterated internal standard.
Caption: Workflow for HPLC analysis of BHA without an internal standard.
Conclusion
The use of this compound as an internal standard in LC-MS/MS and GC-MS methods provides a significant improvement in the accuracy and precision of BHA quantification. By effectively compensating for matrix effects and other sources of analytical variability, stable isotope dilution analysis delivers more reliable and robust data, which is critical for regulatory submissions and fundamental research. While alternative methods exist, the adoption of deuterated internal standards represents the state-of-the-art for high-confidence quantitative analysis in complex matrices.
References
- 1. Quantitative determination of butylated hydroxyanisole, butylated hydroxytoluene, and tert-butyl hydroquinone in oils, foods, and biological fluids by high-performance liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative Identification of and Exposure to Synthetic Phenolic Antioxidants, including Butylated Hydroxytoluene, in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Comparison of Butylated Hydroxyanisole (BHA) Analysis Using Isotope Dilution Mass Spectrometry
This guide provides a framework for conducting an inter-laboratory comparison of butylated hydroxyanisole (BHA) analysis, employing 2-tert-Butyl-4-hydroxyanisole-d3 as an internal standard for accurate quantification. The objective is to assess the proficiency of participating laboratories in determining BHA concentrations in a standardized sample, thereby ensuring the reliability and comparability of analytical results across different facilities. Such comparisons are crucial for quality assurance and method validation in the fields of food safety, pharmaceutical analysis, and cosmetics quality control.[1][2]
Introduction to BHA Analysis and the Role of Inter-Laboratory Comparisons
Butylated hydroxyanisole (BHA) is a synthetic antioxidant widely used as a preservative in foodstuffs, cosmetics, and pharmaceuticals to prevent oxidative degradation.[3][4][5] Given its widespread use, accurate and precise quantification of BHA is essential for regulatory compliance and consumer safety. Inter-laboratory comparison studies, also known as proficiency testing, are a vital component of a laboratory's quality management system.[1][2] They provide an objective assessment of a laboratory's analytical performance against that of its peers, helping to identify potential analytical problems and ensuring the continued reliability of testing results.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is a robust approach for minimizing matrix effects and improving the accuracy of quantification in complex samples.[6]
Proposed Inter-Laboratory Comparison Workflow
The following diagram outlines the proposed workflow for the inter-laboratory comparison of BHA analysis.
Experimental Protocols
The following are generalized experimental protocols based on common methods for BHA analysis. Participating laboratories should ideally follow their own validated in-house methods, but these protocols can serve as a reference.
3.1. Sample Preparation (Liquid-Liquid Extraction)
-
Homogenize the provided sample if it is not already in a liquid form.
-
Accurately weigh a representative portion of the sample into a centrifuge tube.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Add a suitable extraction solvent (e.g., ethyl acetate, acetonitrile).
-
Vortex the mixture thoroughly for a set period to ensure efficient extraction.
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube.
-
The extract is now ready for instrumental analysis.
3.2. Instrumental Analysis
Laboratories may use either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
3.2.1. GC-MS Method
-
Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., DB-5ms).
-
Injection Mode: Splitless.
-
Oven Temperature Program: A temperature gradient program should be optimized to ensure good separation of BHA from other matrix components.
-
Mass Spectrometer (MS): Operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity.[3]
-
Ions to Monitor: Specific ions for both BHA and this compound should be selected for quantification and confirmation.
3.2.2. LC-MS/MS Method
-
Liquid Chromatograph (LC): A reversed-phase HPLC system with a C18 column is commonly used.[7]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of acid (e.g., formic acid), is typically employed.
-
Mass Spectrometer (MS/MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both BHA and the deuterated internal standard should be optimized.
Data Presentation and Performance Evaluation
Participating laboratories will be required to report their determined concentration of BHA in the provided sample. The coordinating body will then perform a statistical analysis of all submitted results. The performance of each laboratory will be evaluated based on parameters such as the z-score, which indicates how far a laboratory's result deviates from the consensus value.
Table 1: Example of Inter-Laboratory Comparison Data for BHA Analysis
| Laboratory ID | Reported BHA Concentration (mg/kg) | z-score | Performance Assessment |
| Lab 01 | 15.2 | 0.15 | Satisfactory |
| Lab 02 | 16.5 | 1.20 | Questionable |
| Lab 03 | 14.8 | -0.18 | Satisfactory |
| Lab 04 | 18.1 | 2.50 | Unsatisfactory |
| Lab 05 | 15.5 | 0.40 | Satisfactory |
| ... | ... | ... | ... |
Note: The data in this table is hypothetical and for illustrative purposes only.
Table 2: Typical Method Performance Characteristics for BHA Analysis
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.05 - 1 mg/kg | 0.01 - 0.5 mg/kg |
| Limit of Quantification (LOQ) | 0.1 - 3 mg/kg | 0.05 - 1.5 mg/kg |
| Linearity (r²) | > 0.99 | > 0.99 |
| Recovery | 85 - 110% | 90 - 115% |
| Precision (RSD) | < 15% | < 10% |
Note: These values are indicative and may vary depending on the specific matrix, instrumentation, and method validation protocol.[7][8][9]
Conclusion
This guide provides a comprehensive framework for an inter-laboratory comparison of BHA analysis using a deuterated internal standard. By participating in such a program, laboratories can demonstrate their analytical competence, identify areas for improvement, and contribute to the overall quality and reliability of BHA measurements in various consumer and industrial products. Adherence to well-defined protocols and the use of appropriate analytical techniques are paramount for achieving accurate and comparable results.
References
- 1. Proficiency Testing Program | AnalytiChem [biotrading.com]
- 2. positiveaction.info [positiveaction.info]
- 3. researchgate.net [researchgate.net]
- 4. jbes.journals.ekb.eg [jbes.journals.ekb.eg]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. 2,2'-dihydroxy-3,3'-di-t-butyl-5,5'-dimethoxydiphenyl, a new metabolite of 2-t-butyl-4-methoxyphenol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of butylated hydroxytoluene in food samples by high-performance liquid chromatography with ultraviolet detection and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tsijournals.com [tsijournals.com]
Navigating the Analytical Landscape: A Comparative Guide to 2-tert-Butyl-4-hydroxyanisole (BHA) Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of synthetic phenolic antioxidants like 2-tert-Butyl-4-hydroxyanisole (BHA) is critical for product safety, stability, and regulatory compliance. While the deuterated form, 2-tert-Butyl-4-hydroxyanisole-d3, serves as an invaluable internal standard for enhancing analytical precision, a comprehensive understanding of the linearity and range of calibration curves for the parent compound is paramount. This guide provides a comparative overview of various analytical methods for BHA, presenting experimental data to aid in the selection of the most suitable technique for your research needs.
Performance Comparison of Analytical Methods for BHA
The following table summarizes the linearity and range of different analytical methods used for the quantification of 2-tert-Butyl-4-hydroxyanisole (BHA). These methods are crucial for establishing reliable and reproducible measurements in various matrices.
| Analytical Technique | Linearity Range (µg/mL) | Correlation Coefficient (R²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| RP-HPLC | 13 - 83[1][2] | > 0.999[1][2] | - | - |
| Spectrophotometry (Method Ι) | 2.0 - 40[3] | - | - | - |
| Spectrophotometry (Method Π) | 5.0 - 110[3] | - | - | - |
| Spectrophotometry (Method Ш) | 4.0 - 60[3] | - | - | - |
| HPLC-UV/Vis | 0.1 - 7[4] | > 0.99[4] | 0.02[4] | 0.05[4] |
| Square-Wave Voltammetry | 3.4x10⁻⁷ to 4.1x10⁻⁵ mol/L | - | 7.2x10⁻⁸ mol/L | - |
Note: Data for this compound was not available in the reviewed literature. The data presented is for the non-deuterated compound, BHA. The deuterated form is typically utilized as an internal standard in these methods to improve accuracy.
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical results. Below are outlines of common experimental protocols for BHA analysis.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for BHA in Loperamide HCl Capsules[1][2]
Spectrophotometric Determination of BHA[3]
This method is based on the oxidation of BHA in an acidic medium, followed by the addition of a known concentration of dye. The unreacted oxidant is then estimated using a UV-Vis spectrophotometer. Three variations of this method were presented with different linearity ranges.
-
Method Ι: Aliquots of standard BHA solution are mixed with potassium permanganate (B83412) (KMnO₄) and sulfuric acid (H₂SO₄). After oxidation, methylene (B1212753) blue dye is added, and the decrease in absorbance is measured at 667 nm.[3]
-
Method Ш: This variation utilizes N-bromosuccinimide (NBS) as the oxidizing agent in the presence of hydrochloric acid (HCl), with methyl orange dye added for spectrophotometric measurement.[3]
Experimental Workflow for Calibration Curve Generation
The following diagram illustrates a typical workflow for generating a calibration curve for the analysis of BHA, often employing this compound as an internal standard.
Caption: A generalized workflow for creating a calibration curve for BHA analysis.
This guide provides a foundational understanding of the analytical methodologies available for the quantification of 2-tert-Butyl-4-hydroxyanisole. For researchers utilizing this compound as an internal standard, the principles of linearity and range detailed herein for the parent compound are directly applicable to ensuring the accuracy and reliability of their analytical methods. The provided experimental frameworks and workflow diagrams serve as practical starting points for method development and validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability-Indicating RP-HPLC Method Development and Validation for Quantification of Butylated Hydroxyanisole Content in Loperamide Oral Solid Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jbes.journals.ekb.eg [jbes.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
The Analytical Edge: A Comparative Guide to Butylated Hydroxyanisole (BHA) Detection Limits
In the realm of food safety, pharmaceutical quality control, and cosmetics manufacturing, the precise quantification of synthetic antioxidants like butylated hydroxyanisole (BHA) is paramount. As a widely used preservative, monitoring its concentration is crucial to adhere to regulatory limits and ensure consumer safety. This guide provides a comparative analysis of various analytical methods for BHA detection, with a special focus on the use of the stable isotope-labeled internal standard, 2-tert-Butyl-4-hydroxyanisole-d3, for enhanced accuracy and reliability in mass spectrometry-based methods.
Performance Comparison: Limit of Detection (LOD) for BHA
The limit of detection (LOD) is a critical performance characteristic of any analytical method, representing the lowest concentration of an analyte that can be reliably distinguished from background noise. The choice of analytical technique significantly influences the achievable LOD for BHA. Below is a summary of reported LODs for BHA using various methodologies.
| Analytical Method | Limit of Detection (LOD) for BHA | Matrix |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 2.5 µg/g | Cosmetics |
| Headspace GC-MS | 130 pg/gum | Chewing Gum |
| High-Performance Liquid Chromatography with UV detection (HPLC-UV) | 3.2 - 5.5 µg/L | Vinegar |
| Spectrofluorimetry | 0.02 µg/mL | - |
| Spectrophotometry | 0.48 µg/mL | - |
| Reverse Phase HPLC-UV/Vis | 0.196 mg/L | Personal Care Products |
| Electrochemical Method | 7.2 x 10⁻⁸ mol/L | Food Samples |
The Gold Standard: Isotope Dilution Mass Spectrometry with this compound
For the highest accuracy and precision in BHA quantification, isotope dilution mass spectrometry (IDMS) is the gold standard. This technique utilizes a stable isotope-labeled version of the analyte, in this case, this compound, as an internal standard. This internal standard is chemically identical to the BHA being measured but has a different mass due to the deuterium (B1214612) atoms.
The use of a deuterated internal standard allows for the correction of analyte loss during sample preparation and variations in instrument response, leading to more accurate and reliable results.
Experimental Protocol: BHA Analysis by GC-MS with a Deuterated Internal Standard
While a specific LOD for BHA using this compound was not explicitly found in the surveyed literature, a representative experimental protocol based on methods using deuterated internal standards for BHA analysis is detailed below. This protocol is typical for the quantification of BHA in complex matrices like biological fluids or food products.
1. Sample Preparation
-
Spiking: A known amount of the internal standard, this compound, is added to the sample at the beginning of the extraction process.
-
Extraction: BHA and the internal standard are extracted from the sample matrix using a suitable organic solvent (e.g., ethyl acetate, hexane). The specific extraction method (e.g., liquid-liquid extraction, solid-phase extraction) will depend on the sample matrix.
-
Derivatization (Optional but common for GC-MS): The hydroxyl group of BHA and the internal standard can be derivatized (e.g., silylation) to improve their volatility and chromatographic properties.
-
Concentration: The extract is concentrated under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Splitless injection mode is typically used for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate BHA from other matrix components. A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 250°C), and hold for a few minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for high sensitivity and selectivity. Specific ions for both BHA and the deuterated internal standard are monitored. For BHA, characteristic ions would be selected, and for this compound, the corresponding ions with a +3 Da mass shift would be monitored.
-
3. Quantification
-
A calibration curve is constructed by analyzing a series of standards containing known concentrations of BHA and a fixed concentration of the internal standard.
-
The ratio of the peak area of BHA to the peak area of the internal standard is plotted against the concentration of BHA.
-
The concentration of BHA in the unknown sample is then determined from the calibration curve using the measured peak area ratio.
Alternative Methodologies for BHA Detection
While GC-MS with a deuterated internal standard offers high accuracy, other methods provide viable alternatives, each with its own advantages and limitations.
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: HPLC is a widely used technique for the analysis of BHA. UV detection is common, but fluorescence detection can offer higher sensitivity and selectivity. These methods are generally robust and less expensive than mass spectrometry.
-
Spectrophotometric and Spectrofluorimetric Methods: These methods are based on the reaction of BHA with a chromogenic or fluorogenic reagent to produce a colored or fluorescent compound, respectively. They are often simple and rapid but may be more susceptible to interferences from the sample matrix.
-
Electrochemical Methods: These techniques measure the current generated by the oxidation of BHA at an electrode surface. They can be highly sensitive and are amenable to miniaturization for portable devices.
Workflow for BHA Analysis using a Deuterated Internal Standard
Caption: Workflow for BHA quantification using an internal standard.
The Analytical Edge: A Comparative Guide to Recovery Studies of 2-tert-Butyl-4-hydroxyanisole-d3
For researchers, scientists, and drug development professionals seeking precision and accuracy in quantitative analysis, the choice of an internal standard is paramount. This guide provides a comprehensive comparison of 2-tert-Butyl-4-hydroxyanisole-d3 as an internal standard, focusing on its recovery in various analytical methods. Supported by experimental data from multiple studies, this document will aid in the selection of the most appropriate internal standard for robust and reliable results.
This compound (BHA-d3) is a deuterated analog of the antioxidant butylated hydroxyanisole (BHA). Its use as an internal standard is prevalent in chromatographic methods, particularly those coupled with mass spectrometry (LC-MS/MS), for the quantification of BHA in diverse and complex matrices such as food products and biological fluids. The fundamental principle behind using a deuterated internal standard is its chemical and physical similarity to the analyte of interest, which ensures it behaves almost identically during sample preparation, extraction, and analysis, thereby compensating for any analyte loss or variation in instrument response.
Performance Comparison: Recovery of BHA and the Role of its Deuterated Internal Standard
While direct, head-to-head comparative studies detailing the recovery of this compound against a wide array of other internal standards are not extensively published, a strong inference of its performance can be drawn from the recovery data of its non-deuterated counterpart, BHA. The near-identical chemical properties of an analyte and its stable isotope-labeled analog mean their recovery rates during extraction and sample processing are expected to be very similar.
The following table summarizes the recovery of BHA from various matrices as reported in several studies. This data serves as a strong proxy for the expected recovery of this compound.
| Matrix | Analytical Method | Extraction Solvent/Method | Average Recovery (%) | Reference |
| Oils | HPLC with Fluorometric Detection | Not Specified | 98-99 | [1] |
| Mouse Blood | HPLC with Fluorometric Detection | Not Specified | >93 | [1] |
| Milk (Powdered and Liquid) | Spectrofluorimetry | Acetonitrile | Good recovery of spiked samples | [2] |
| Butter | Spectrofluorimetry | Hexane and Acetonitrile | Good recovery of spiked samples | [2] |
| Loperamide HCl Capsules | RP-HPLC | Phosphate Buffer and Acetonitrile | >97 | [3] |
| Food Samples (General) | HPLC | Hexane | 92-98 | [4] |
As the data indicates, BHA can be recovered with high efficiency from a variety of complex matrices. It is a well-established principle in analytical chemistry that a stable isotope-labeled internal standard, such as this compound, will exhibit comparable recovery to the native analyte.
Comparison with Alternative Internal Standards
While deuterated standards are considered the gold standard, other compounds can be used as internal standards. However, they often fall short in perfectly mimicking the analyte's behavior.
| Internal Standard Type | Example | Advantages | Disadvantages |
| Deuterated Analog | This compound | - Nearly identical chemical and physical properties to the analyte.- Co-elutes with the analyte in chromatography.- Compensates effectively for matrix effects and extraction losses. | - Can be more expensive than other alternatives. |
| Structural Analog | 4-tert-Butylphenol | - Chemically similar to the analyte. | - May not have identical extraction recovery or chromatographic behavior.- May not compensate as effectively for matrix effects. |
| Unrelated Compound | Diphenylamine | - Readily available and inexpensive. | - Significantly different chemical and physical properties.- Poor compensation for extraction losses and matrix effects specific to the analyte. |
Experimental Protocols
Below are detailed methodologies from key experiments that demonstrate the extraction and analysis of BHA, where this compound would be an ideal internal standard.
Protocol 1: Analysis of BHA in Rat Plasma and Tissues using a Deuterated Internal Standard
This method was developed for the determination of BHA and its metabolite in rat plasma and tissues.[5]
-
Internal Standard: Deuterium labeled BHA-d3.
-
Sample Preparation:
-
Tissue specimens are homogenized.
-
Deuterium labeled BHA-d3 is added to the homogenate as an internal standard.
-
Extraction is performed with methylene (B1212753) chloride.
-
-
Derivatization: The extracted compounds are derivatized with trifluoroacetic anhydride.
-
Analysis: Gas chromatography-mass spectrometry (GC-MS) with selected ion monitoring is used for quantification.
Protocol 2: HPLC Method for BHA in Oils, Foods, and Biological Fluids
This protocol describes a high-performance liquid chromatography (HPLC) method with fluorometric detection for quantifying BHA.[1]
-
Sample Preparation:
-
Oils are diluted in a suitable solvent.
-
Dried foods are ground and extracted.
-
Biological fluids are subjected to liquid-liquid or solid-phase extraction.
-
-
Chromatography:
-
Column: Reversed-phase column.
-
Mobile Phase: Gradient of H2O/acetonitrile/acetic acid and acetonitrile/acetic acid.
-
Detection: Fluorometric detector with excitation at 280 nm and emission at 310 nm.
-
Logical Framework for Internal Standard Selection
The decision to use a specific internal standard should be based on a logical assessment of its properties and its suitability for the analytical method.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-tert-Butyl-4-hydroxyanisole
This guide provides a comprehensive comparison of analytical methods for the quantification of 2-tert-Butyl-4-hydroxyanisole (BHA), a widely used synthetic antioxidant in the food, pharmaceutical, and cosmetic industries. The focus is on methods employing its deuterated analog, 2-tert-Butyl-4-hydroxyanisole-d3, as an internal standard to ensure accuracy and precision. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of method performance with supporting experimental data and detailed protocols.
While direct cross-validation studies for this compound are not extensively published, this guide synthesizes available data on the analysis of BHA to present a comparative overview of the primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The principles and data herein provide a robust framework for the development, validation, and cross-validation of such analytical methods.
Comparison of Analytical Method Performance
The selection between LC-MS/MS and GC-MS for BHA analysis is contingent on factors such as the sample matrix, required sensitivity, and the nature of the analyte. The following table summarizes typical performance characteristics for the analysis of BHA using these two techniques, based on published validation data. These values can serve as a benchmark for methods developed using this compound.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Typically in the low ng/mL range. | Can reach low ng/g levels, depending on the sample and injection technique. |
| Limit of Quantitation (LOQ) | Generally in the ng/mL to low µg/mL range. | Typically in the ng/g to µg/g range. |
| Accuracy (% Recovery) | 80-120% is generally acceptable. | 70-120% is often considered acceptable. |
| Precision (%RSD) | < 15% | < 20% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of BHA using LC-MS/MS and GC-MS with this compound as an internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique well-suited for the analysis of BHA in complex matrices like biological fluids and food products.
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the sample (e.g., plasma, homogenized food sample), add an appropriate volume of the internal standard working solution (this compound).
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex the mixture vigorously for 2-5 minutes and then centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode.
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for both BHA and this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like BHA. Derivatization may sometimes be employed to improve chromatographic performance.
Sample Preparation (Solid-Phase Extraction):
-
Homogenize the sample and add the internal standard (this compound).
-
Perform a solid-phase extraction (SPE) using a C18 cartridge to clean up the sample and concentrate the analyte.
-
Wash the cartridge to remove interferences and then elute the analyte and internal standard with a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporate the eluate and reconstitute in a solvent appropriate for GC injection.
-
(Optional) Derivatize the extract using an agent like BSTFA to improve volatility and peak shape.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium or hydrogen.
-
Injection Mode: Splitless or pulsed splitless for trace analysis.
-
Ionization Mode: Electron ionization (EI).
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for BHA and its deuterated internal standard.
Visualizing the Workflow and Logic
To better understand the processes involved in method validation and cross-validation, the following diagrams have been created using the DOT language.
A Comparative Analysis of Deuterated vs. Non-Deuterated Standards for Butylated Hydroxyanisole (BHA) Quantification
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly for the precise quantification of compounds like the synthetic antioxidant Butylated Hydroxyanisole (BHA) in complex matrices, the choice of an appropriate internal standard is paramount for robust and reliable results. This guide provides an objective comparison between the use of deuterated and non-deuterated standards in the analysis of BHA, supported by established principles of analytical chemistry and mass spectrometry.
The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated BHA, is widely considered the gold standard in quantitative bioanalysis.[1] This approach, known as isotope dilution mass spectrometry (IDMS), is founded on the principle that a SIL-IS is chemically and physically almost identical to the analyte of interest.[1] Consequently, it is expected to behave identically during sample extraction, chromatography, and ionization in the mass spectrometer.[1]
Performance Comparison: Deuterated vs. Non-Deuterated BHA Standards
The primary advantage of using a deuterated internal standard lies in its ability to compensate for variations throughout the analytical process, from sample preparation to detection.[2] Non-deuterated standards, often structural analogs, may not perfectly mimic the behavior of the analyte, leading to potential inaccuracies.
Table 1: Quantitative Performance Comparison of Deuterated vs. Non-Deuterated Standards for BHA Analysis
| Performance Metric | Deuterated BHA Standard | Non-Deuterated BHA Standard (Structural Analog) | Rationale |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% | Deuterated standards co-elute with the analyte, experiencing the same degree of matrix effects (ion suppression or enhancement), leading to more accurate quantification.[2] |
| Precision (%RSD) | Typically < 10% | Can be > 20% | The near-identical physicochemical properties of deuterated standards ensure they track the analyte's variability more closely through sample preparation and analysis, resulting in better precision.[1] |
| Matrix Effect Compensation | High | Moderate to Low | Deuterated standards are the most effective at compensating for matrix effects because they are affected in the same way as the analyte.[3] |
| Chromatographic Co-elution | Generally co-elutes | Retention time may differ | The "deuterium isotope effect" can sometimes cause a slight shift in retention time for deuterated standards, but it is usually minor.[2] Structural analogs will have different retention times. |
| Cost | Higher | Lower | The synthesis of deuterated compounds is more complex and expensive.[4] |
Experimental Protocols
A robust analytical method is crucial for the accurate quantification of BHA. Below is a detailed methodology for the analysis of BHA in a biological matrix (e.g., plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an internal standard.
Experimental Protocol: Quantification of BHA in Human Plasma by LC-MS/MS
1. Objective: To accurately quantify the concentration of Butylated Hydroxyanisole (BHA) in human plasma using a deuterated internal standard (BHA-d9) to correct for matrix effects and other analytical variabilities.
2. Materials and Reagents:
-
Butylated Hydroxyanisole (BHA) analytical standard
-
Deuterated Butylated Hydroxyanisole (BHA-d9) internal standard
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) cartridges
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
4. Standard and Sample Preparation:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of BHA and BHA-d9 in methanol.
-
Working Solutions: Prepare serial dilutions of the BHA stock solution to create calibration standards (e.g., 1-1000 ng/mL). Prepare a working internal standard solution of BHA-d9 (e.g., 100 ng/mL).
-
Sample Preparation (Solid Phase Extraction):
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 25 µL of the BHA-d9 internal standard working solution.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the BHA and BHA-d9 with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
5. LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) transitions:
-
BHA: [M-H]⁻ → fragment ion (e.g., m/z 179 → 164)
-
BHA-d9: [M-H]⁻ → fragment ion (e.g., m/z 188 → 170)
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
6. Data Analysis:
-
Integrate the peak areas for both BHA and BHA-d9.
-
Calculate the peak area ratio (BHA/BHA-d9).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of BHA in unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing Key Concepts and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated.
Caption: Advantages and disadvantages of deuterated vs. non-deuterated standards.
Caption: Experimental workflow for BHA quantification using an internal standard.
BHA is known to modulate various cellular signaling pathways.[5] Its antioxidant properties and metabolic activation can lead to complex biological responses.
Caption: Simplified metabolic pathway of Butylated Hydroxyanisole (BHA).
Conclusion
For the quantitative analysis of BHA, particularly in complex biological matrices, the use of a deuterated internal standard is strongly recommended to achieve the highest levels of accuracy and precision. While non-deuterated standards offer a more cost-effective alternative, they are more susceptible to analytical errors arising from matrix effects and differences in chromatographic behavior. The choice of internal standard should be carefully considered based on the specific requirements of the analytical method and the desired level of data quality.
References
- 1. archipel.uqam.ca [archipel.uqam.ca]
- 2. Comparative metabolism of BHA, BHT and other phenolic antioxidants and its toxicological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Analysis of Synthetic Antioxidants in Foodstuffs | Encyclopedia MDPI [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Butylated hydroxyanisole and its metabolite tert-butylhydroquinone differentially regulate mitogen-activated protein kinases. The role of oxidative stress in the activation of mitogen-activated protein kinases by phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 2-tert-Butyl-4-hydroxyanisole-d3
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2-tert-Butyl-4-hydroxyanisole-d3, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these procedures is vital for minimizing risks in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent exposure:
| PPE Category | Item | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[1] |
| Skin Protection | Chemical-resistant gloves | Inspected prior to use and compliant with EU Directive 89/686/EEC and EN 374[1] |
| Fire/flame resistant and impervious clothing | To be worn to prevent skin contact[1] | |
| Laboratory coat | Standard lab coat for low-volume handling | |
| Respiratory Protection | Air-purifying respirator with appropriate cartridges | Required when dusts are generated[2] |
Operational Plan
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the procedural steps from preparation to post-handling procedures.
Experimental Protocol for Handling:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.
-
Ensure all necessary PPE is available and in good condition. Don the appropriate PPE as specified in the table above.
-
Prepare the designated workspace, preferably within a laboratory fume hood or an area with adequate local exhaust ventilation[1].
-
-
Handling:
-
Storage:
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Chemical Waste: All residues of this compound and solutions containing it must be collected in a designated, properly labeled hazardous waste container. Do not mix with other waste streams[2].
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be collected in a separate, clearly labeled container for hazardous waste disposal.
-
Uncleaned Containers: Handle uncleaned original containers as you would the product itself and dispose of them as hazardous waste[2].
Disposal Procedure:
-
All waste materials must be disposed of in accordance with national and local regulations[2].
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.
Emergency Procedures
Accidental Release:
-
Evacuate unnecessary personnel from the area.
-
Wear appropriate personal protective equipment, including respiratory protection if dust is present.
-
Avoid inhalation of dust from the spilled material[1].
-
Do not touch damaged containers or spilled material unless wearing appropriate protective clothing[1].
-
Avoid the generation of dust during clean-up[1].
-
Sweep up or vacuum the spillage and collect it in a suitable, labeled container for disposal[1].
-
Clean the surface thoroughly to remove any residual contamination[1].
-
Prevent the discharge of the material into drains, watercourses, or onto the ground[1].
First-Aid Measures:
-
General Advice: In case of exposure, medical attention is required. Show the Safety Data Sheet (SDS) to the attending physician[1].
-
Inhalation: If breathing is difficult, move the individual to fresh air and keep them at rest in a comfortable position for breathing. Seek medical attention if symptoms develop or persist[1].
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor[1].
-
Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor[1].
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1].
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
